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Core Science & Biosynthesis

Foundational

Advanced Spectral Elucidation Guide: ¹H and ¹³C NMR Characterization of 4-Bromo-5-methyl-1-phenyl-1H-indazole

Executive Summary Unambiguous structural characterization of highly substituted heterocyclic scaffolds is a critical bottleneck in the drug development pipeline. 4-Bromo-5-methyl-1-phenyl-1H-indazole (CAS: 1809168-69-1)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Unambiguous structural characterization of highly substituted heterocyclic scaffolds is a critical bottleneck in the drug development pipeline. 4-Bromo-5-methyl-1-phenyl-1H-indazole (CAS: 1809168-69-1) serves as a vital cross-coupling intermediate in the synthesis of kinase inhibitors. Its unique pentasubstituted bicyclic system—featuring a halogen, an alkyl group, and an N-aryl system—creates a complex electronic environment.

This technical guide provides a comprehensive, self-validating framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of this compound. Rather than simply listing data, this guide emphasizes the physical causality behind the observed chemical shifts and outlines a foolproof experimental protocol to eliminate diagnostic risk.

Mechanistic Causality in Spectral Signatures

To achieve absolute confidence in structural elucidation, we must analyze the electronic, steric, and anisotropic forces dictating the chemical shifts within the 4-bromo-5-methyl-1-phenyl-1H-indazole system:

  • The N1-Phenyl Anisotropic Effect: The phenyl ring at the N1 position significantly influences the indazole core. Unlike 2H-indazoles, 1H-indazoles exhibit a highly diagnostic resonance for the C3 proton/carbon. The N1-phenyl group withdraws electron density via resonance while simultaneously exerting a magnetic anisotropic effect, shifting the C7 proton downfield compared to an unsubstituted N1-H indazole [1].

  • The Heavy-Atom Effect at C4: The bromine atom at C4 is the primary driver of the ¹³C spectral anomaly at this position. Through the heavy-atom effect (spin-orbit coupling), the massive bromine atom induces a pronounced diamagnetic shielding of the directly attached carbon (C4), pushing its resonance upfield to approximately 115.5 ppm [2]. Failure to identify this shielded quaternary carbon is the most common cause of regiochemical misassignment in halogenated indazoles.

  • Hyperconjugation and Steric Compression at C5: The methyl group at C5 acts as an electron-donating group via hyperconjugation, slightly shielding the ortho proton (H6). Furthermore, the steric bulk of the adjacent C4-bromine restricts the rotational freedom of the surrounding electron cloud, subtly deshielding the methyl protons in the ¹H NMR spectrum to ~2.52 ppm—noticeably higher than a standard, unhindered aromatic methyl group [3].

Quantitative Spectral Data

The following tables synthesize the quantitative NMR data based on empirical substituent effects and structurally analogous 1-substituted indazoles.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Diagnostic Rationale
C5-CH₃ 2.52Singlet (s)3H-Deshielded by adjacent aromatic ring and ortho-bromine steric compression.
Phenyl H-para 7.35Triplet (t)1H7.5Standard N-phenyl para proton.
Indazole H-6 7.42Doublet (d)1H8.6Ortho coupling to H-7; shielded by C5-methyl hyperconjugation.
Phenyl H-meta 7.52Triplet (t)2H7.5Standard N-phenyl meta protons.
Indazole H-7 7.65Doublet (d)1H8.6Ortho coupling to H-6; deshielded by adjacent N1 atom.
Phenyl H-ortho 7.72Doublet (d)2H7.5Deshielded by the N1 atom's inductive pull.
Indazole H-3 8.15Singlet (s)1H-Highly diagnostic pyrazole ring proton confirming the 1H-indazole tautomeric state [1].
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeDiagnostic Rationale
C5-CH₃ 23.5Primary (CH₃)Typical aryl-methyl carbon.
Indazole C7 110.2Tertiary (CH)Alpha to the N1 atom; highly shielded relative to standard aromatics.
Indazole C4 115.5Quaternary (C)Strongly shielded by the Heavy-Atom Effect of Bromine [2].
Phenyl C-ortho 122.8Tertiary (CH)Ortho carbons of the N1-phenyl ring.
Indazole C3a 125.4Quaternary (C)Bridgehead carbon.
Phenyl C-para 127.1Tertiary (CH)Para carbon of the N1-phenyl ring.
Phenyl C-meta 129.5Tertiary (CH)Meta carbons of the N1-phenyl ring.
Indazole C6 130.2Tertiary (CH)Aromatic CH adjacent to the methyl group.
Indazole C5 133.8Quaternary (C)Deshielded by the directly attached methyl group.
Indazole C3 136.2Tertiary (CH)Diagnostic C3 of 1H-indazole tautomer (2H-indazoles typically appear ~123 ppm) [1].
Indazole C7a 138.5Quaternary (C)Bridgehead carbon adjacent to N1.
Phenyl C-ipso 139.8Quaternary (C)N-linked quaternary carbon.

Standardized Self-Validating Experimental Protocol

A robust NMR analysis must be a self-validating system. Relying solely on 1D NMR for a pentasubstituted bicyclic system introduces unacceptable diagnostic risk. Execute the following step-by-step protocol to ensure absolute structural confirmation:

Step 1: Sample Preparation Dissolve 15–20 mg of highly purified (>98%) 4-bromo-5-methyl-1-phenyl-1H-indazole in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulate matter remains.

Step 2: Instrument Calibration (Tuning & Matching) Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual tuning and matching of the probe to the ¹H and ¹³C resonance frequencies. This maximizes the signal-to-noise ratio (SNR), which is critical for detecting quaternary carbons.

Step 3: Shimming & Locking Lock the spectrometer to the deuterium signal of CDCl₃ (7.26 ppm for ¹H residual, 77.16 ppm for ¹³C). Perform gradient shimming (e.g., TopShim) to ensure a perfectly homogeneous magnetic field. Causality note: Poor shimming will obscure the critical 8.6 Hz ortho-coupling between H-6 and H-7, leading to multiplet smearing.

Step 4: 1D Acquisition

  • ¹H NMR: Acquire using a standard 30° pulse program (zg30), 16-32 scans, a spectral width of 20 ppm, and a relaxation delay (D1) of 1.5 seconds.

  • ¹³C NMR: Acquire with proton decoupling (zgpg30), 512-1024 scans. Critical adjustment: Set the D1 delay to at least 2.0 seconds to ensure full longitudinal relaxation of the six quaternary carbons (which lack attached protons to facilitate rapid relaxation).

Step 5: 2D Validation (The Self-Validating Step) To eliminate assignment ambiguity, acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra.

  • Validation Check: The HMBC must show a strong ³J correlation from the C5-methyl protons (2.52 ppm) to the C4 quaternary carbon (115.5 ppm) and the C6 tertiary carbon (130.2 ppm). This definitively anchors the bromo and methyl regiochemistry, proving the structure is not the 6-bromo-5-methyl isomer.

Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR workflow, ensuring all data points cross-verify the final structural assignment.

NMR_Workflow SamplePrep 1. Sample Preparation (CDCl3, TMS internal std) Acq1D 2. 1D NMR Acquisition (1H & 13C zg/zgpg30) SamplePrep->Acq1D Acq2D 3. 2D NMR Acquisition (HSQC & HMBC) Acq1D->Acq2D Required for quaternary C DataProc 4. Data Processing (FT, Phase/Baseline Corr.) Acq1D->DataProc Acq2D->DataProc SpectralAssign 5. Spectral Assignment (Shift, Integration, J-Coupling) DataProc->SpectralAssign StructVal 6. Structural Validation (Confirm 4-Br-5-Me Regiochemistry) SpectralAssign->StructVal Validated via HMBC 3J Correlations

Figure 1: Self-validating NMR acquisition and structural elucidation workflow.

References

  • Title: Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization Source: Royal Society of Chemistry (RSC) URL: [Link]

Exploratory

Solubility profile of 4-Bromo-5-methyl-1-phenyl-1H-indazole in common organic solvents

An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-5-methyl-1-phenyl-1H-indazole in Common Organic Solvents Abstract This technical guide provides a comprehensive framework for understanding and determining...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-5-methyl-1-phenyl-1H-indazole in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-Bromo-5-methyl-1-phenyl-1H-indazole, a heterocyclic compound of significant interest in pharmaceutical and chemical research. In the absence of extensive published quantitative solubility data for this specific molecule, this guide emphasizes the foundational principles of solubility, a theoretical assessment based on molecular structure, and detailed, field-proven experimental protocols for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals, offering both predictive insights and practical methodologies for characterizing this compound's behavior in common organic solvents.

Introduction: The Critical Role of Solubility in Research and Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like 4-Bromo-5-methyl-1-phenyl-1H-indazole, which belongs to the versatile indazole class of compounds known for their wide range of biological activities, a well-defined solubility profile is paramount.[1] It governs critical aspects of its application, including:

  • Synthetic Chemistry: Solvent selection for reactions, purification (crystallization), and isolation.

  • Pharmaceutical Formulation: Development of oral and parenteral dosage forms, where solubility directly impacts bioavailability.[2][3]

  • Biological Screening: Ensuring the compound is in solution for in vitro and in vivo assays to yield reliable and reproducible results.[2]

This guide will first deconstruct the molecular structure of 4-Bromo-5-methyl-1-phenyl-1H-indazole to provide a theoretical solubility assessment. Subsequently, it will present a detailed, step-by-step experimental protocol based on the gold-standard shake-flask method for determining thermodynamic equilibrium solubility.[2][4][5][6][7]

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The adage "like dissolves like" remains a powerful predictive tool in solubility science.[8] By examining the structural components of 4-Bromo-5-methyl-1-phenyl-1H-indazole, we can infer its likely solubility in various classes of organic solvents.

The molecule can be dissected into the following key functional regions:

  • 1-phenyl-1H-indazole Core: This bicyclic aromatic system, composed of a benzene ring fused to a pyrazole ring, is largely nonpolar. The presence of the phenyl group at the N1 position further enhances the lipophilic character of the molecule.[9][10][11] The indazole ring itself is a weak base.[12]

  • Bromo Group (C4): The bromine atom is an electronegative substituent that introduces a degree of polarity. However, its overall contribution to increasing solubility in polar solvents can be complex and is often outweighed by the "heavy atom" effect, which can influence intermolecular interactions.

  • Methyl Group (C5): The methyl group is a nonpolar, alkyl substituent that will generally contribute to increased solubility in nonpolar solvents.[13]

Overall Polarity Assessment: 4-Bromo-5-methyl-1-phenyl-1H-indazole is a predominantly nonpolar molecule due to the large aromatic surface area of the phenyl-indazole core and the methyl group. The polar contribution of the bromo group and the nitrogen atoms in the indazole ring is likely to be modest.

Predicted Solubility Trends:

Solvent ClassRepresentative SolventsPredicted Solubility of 4-Bromo-5-methyl-1-phenyl-1H-indazoleRationale
Nonpolar Hexane, Toluene, Diethyl EtherHigh to ModerateThe nonpolar nature of these solvents will effectively solvate the large, nonpolar phenyl-indazole core through van der Waals interactions.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to GoodThese solvents possess dipole moments that can interact with the polar regions of the molecule (C-Br bond, indazole nitrogens). Their ability to act as hydrogen bond acceptors can also play a role.
Polar Protic Methanol, Ethanol, IsopropanolLow to ModerateWhile these solvents have polar hydroxyl groups capable of hydrogen bonding, the large nonpolar scaffold of the solute may limit extensive solvation. Solubility is expected to decrease as the alkyl chain of the alcohol increases.
Aqueous WaterVery Low to InsolubleThe hydrophobic character of the molecule will dominate, leading to poor solubility in water.

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The shake-flask method is the most widely accepted technique for measuring thermodynamic (or equilibrium) solubility.[2][4][5][6][7] This method ensures that a true equilibrium is reached between the dissolved and undissolved solid, providing a definitive measure of a compound's solubility in a given solvent at a specific temperature.

Experimental Workflow

The following diagram illustrates the key stages of the shake-flask method for solubility determination.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis prep_solid Add excess solid compound to a vial prep_solvent Add a known volume of the selected organic solvent prep_solid->prep_solvent prep_seal Seal the vial tightly prep_solvent->prep_seal equil Agitate at a constant temperature (e.g., 25°C) for an extended period (24-72 hours) prep_seal->equil sep_settle Allow undissolved solid to settle equil->sep_settle sep_filter Filter the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE) sep_settle->sep_filter ana_dilute Dilute the clear filtrate with the solvent if necessary sep_filter->ana_dilute ana_quantify Quantify the concentration using a validated analytical method (HPLC or UV-Vis) ana_dilute->ana_quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • 4-Bromo-5-methyl-1-phenyl-1H-indazole (solid)

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Cuvettes (for UV-Vis) or HPLC vials

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 4-Bromo-5-methyl-1-phenyl-1H-indazole to a glass vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial throughout the experiment.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical. A preliminary study can be conducted by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a chemically inert syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high solubility readings.

  • Quantification:

    • Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method to determine the concentration.

    • Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Analytical Quantification Methods

Accurate quantification of the dissolved solute is crucial for reliable solubility data. HPLC and UV-Vis spectroscopy are standard techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for determining the concentration of a compound in a solution.[8][14][15][16][17]

Protocol for HPLC Quantification:

  • Method Development: Develop a reverse-phase HPLC method capable of separating 4-Bromo-5-methyl-1-phenyl-1H-indazole from any potential impurities. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer is a common starting point. Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of 4-Bromo-5-methyl-1-phenyl-1H-indazole of known concentrations in the chosen solvent.

  • Calibration Curve Construction: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.99.

  • Sample Analysis: Inject the diluted filtrate and determine its peak area.

  • Concentration Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample. Multiply by the dilution factor to obtain the solubility.

G cluster_standards Standard Preparation cluster_hplc HPLC Analysis cluster_sample Sample Analysis cluster_calc Calculation std_prep Prepare stock solution of known concentration std_dilute Create a series of dilutions (e.g., 5-6 points) std_prep->std_dilute hplc_inject Inject standards and record peak areas std_dilute->hplc_inject hplc_plot Plot peak area vs. concentration hplc_inject->hplc_plot calc_conc Calculate concentration from calibration curve hplc_plot->calc_conc Linear Regression (y = mx + c) sample_inject Inject diluted filtrate sample_peak Record peak area sample_inject->sample_peak sample_peak->calc_conc calc_sol Apply dilution factor to get final solubility calc_conc->calc_sol

Caption: HPLC Quantification Workflow.

UV-Vis Spectrophotometry

UV-Vis spectroscopy is a simpler and faster method, suitable for compounds with a strong chromophore.[3][18][19][20][21]

Protocol for UV-Vis Quantification:

  • Determine λmax: Scan a dilute solution of 4-Bromo-5-methyl-1-phenyl-1H-indazole in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

  • Prepare Standard Solutions: Prepare a series of standard solutions of known concentrations.

  • Calibration Curve Construction: Measure the absorbance of each standard solution at the λmax. Plot a calibration curve of absorbance versus concentration. According to the Beer-Lambert law, this relationship should be linear.

  • Sample Analysis: Measure the absorbance of the diluted filtrate at the λmax.

  • Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the original solubility.

Conclusion

References

  • Development and validation of a RP-HPLC method for determination of solubility of Furosemide. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Development and validation of a RP-HPLC method for determination of solubility of furosemide. (2025, August 5). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Phenyl Groups versus tert-Butyl Groups as Solubilizing Substituents for Some[17]Phenacenes and[4]Phenacenes. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. (n.d.). Turkish Journal of Pharmaceutical Sciences. Retrieved March 23, 2026, from [Link]

  • Development and validation of RP-HPLC method: scope of application in the determination of oil solubility of paclitaxel. (n.d.). Semantic Scholar. Retrieved March 23, 2026, from [Link]

  • Aromatic interactions with heterocycles in water. (2023, September 29). Chemical Science. Royal Society of Chemistry. Retrieved March 23, 2026, from [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021, March 10). PMC. Retrieved March 23, 2026, from [Link]

  • Development and validation of a dissolution method using HPLC for diclofenac potassium in oral suspension. (n.d.). SciELO. Retrieved March 23, 2026, from [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019, November 20). ICH. Retrieved March 23, 2026, from [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. (2020, February 10). European Medicines Agency (EMA). Retrieved March 23, 2026, from [Link]

  • The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent. Retrieved March 23, 2026, from [Link]

  • Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. (n.d.). PMC. Retrieved March 23, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). MDPI. Retrieved March 23, 2026, from [Link]

  • Shake-Flask Solubility Assay. (n.d.). Bienta. Retrieved March 23, 2026, from [Link]

  • Annex 4. (2019). World Health Organization (WHO). Retrieved March 23, 2026, from [Link]

  • Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. (2025, September 25). Impactfactor.org. Retrieved March 23, 2026, from [Link]

  • Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. (n.d.). Scholars Research Library. Retrieved March 23, 2026, from [Link]

  • Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. (2025, August 30). IJPPR. Retrieved March 23, 2026, from [Link]

  • Determination of Saturated Solubility of Rasagiline Mesylate on Different Dissolution Medium Using Uv/Visible Spectrophotometer. (2024, September 7). IJPPR. Retrieved March 23, 2026, from [Link]

  • Influence of 2-Phenyl Alcane and Tetralin Content on Solubility and Viscosity of Linear Alkylbenzene Sulfonate. (2016, February 7). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Phenyl group. (n.d.). Wikipedia. Retrieved March 23, 2026, from [Link]

  • Effect of methyl substituent on the solubility of 1,4-benzoquinone derivatives in n-octanol/water system. (2020, April 26). ResearchGate. Retrieved March 23, 2026, from [Link]

Sources

Foundational

Crystal structure and X-ray diffraction of 4-Bromo-5-methyl-1-phenyl-1H-indazole

An In-Depth Technical Guide to the Synthesis, Crystal Structure, and X-ray Diffraction Analysis of 4-Bromo-5-methyl-1-phenyl-1H-indazole This guide provides a comprehensive technical overview of the synthesis, crystalliz...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis, Crystal Structure, and X-ray Diffraction Analysis of 4-Bromo-5-methyl-1-phenyl-1H-indazole

This guide provides a comprehensive technical overview of the synthesis, crystallization, and structural elucidation of the novel heterocyclic compound, 4-Bromo-5-methyl-1-phenyl-1H-indazole. Aimed at researchers, medicinal chemists, and material scientists, this document details the robust methodologies required for obtaining high-quality single crystals and performing definitive structural analysis via X-ray diffraction. The protocols and interpretations herein are grounded in established principles of synthetic chemistry and crystallography, offering field-proven insights into the experimental choices and validation processes.

Introduction: The Significance of Substituted Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, anti-HIV, and anticancer properties. The specific substitution pattern of an indazole derivative significantly influences its biological activity and physicochemical properties. The introduction of a bromine atom at the C4 position, a methyl group at C5, and a phenyl ring at N1 in the target molecule, 4-Bromo-5-methyl-1-phenyl-1H-indazole, is anticipated to confer unique conformational and electronic characteristics.

Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice is paramount for rational drug design and structure-activity relationship (SAR) studies. Single-crystal X-ray diffraction remains the gold standard for obtaining this atomic-level information, providing unequivocal proof of structure and insights into crystal packing, which can influence properties like solubility and bioavailability. This guide outlines a representative workflow for the synthesis and definitive structural characterization of this novel indazole derivative.

Synthesis and Crystallization

The synthesis of 4-Bromo-5-methyl-1-phenyl-1H-indazole can be approached through a multi-step sequence, leveraging established methodologies for the construction and functionalization of the indazole ring system. A plausible and efficient synthetic route is outlined below.

Experimental Protocol: Synthesis
  • Step 1: Nitration of 2-Bromo-3-methyltoluene. To a solution of 2-bromo-3-methyltoluene in concentrated sulfuric acid, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise at 0°C. The reaction is carefully monitored until completion, after which the mixture is poured onto ice to precipitate the product, 1-bromo-2-methyl-3-nitrobenzene.

  • Step 2: Reduction of the Nitro Group. The nitro-intermediate is reduced to the corresponding aniline, 2-bromo-3-methylaniline, using a standard reducing agent such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation.

  • Step 3: Diazotization and Cyclization (Graebe-Ullmann Reaction). The resulting aniline is diazotized using sodium nitrite in an acidic medium at low temperature. The subsequent intramolecular cyclization, often facilitated by heating, yields the 4-bromo-5-methyl-1H-indazole core.

  • Step 4: N-Arylation. The final step involves the N-phenylation of the indazole ring. This is typically achieved via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination, reacting 4-bromo-5-methyl-1H-indazole with iodobenzene in the presence of a suitable ligand and base.

  • Purification. The final product is purified by column chromatography on silica gel to yield 4-Bromo-5-methyl-1-phenyl-1H-indazole as a crystalline solid.

Crystallization Methodology

Obtaining diffraction-quality single crystals is a critical, and often empirical, step. The slow evaporation technique is a reliable starting point for novel compounds.

  • Solvent Selection: A solvent screen is performed to identify a suitable system where the compound has moderate solubility. For a molecule like the title compound, solvents such as ethanol, ethyl acetate, or a mixture of dichloromethane and hexane are promising candidates.

  • Crystal Growth: A saturated solution of the purified compound is prepared in the chosen solvent system at a slightly elevated temperature.

  • Evaporation: The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. Slow evaporation of the solvent over several days to weeks is expected to yield single crystals suitable for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

The following sections detail the workflow for the structural elucidation of 4-Bromo-5-methyl-1-phenyl-1H-indazole using single-crystal X-ray diffraction.

Diagram: X-ray Crystallography Workflow

XRay_Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B Mount on goniometer head C Data Reduction & Integration (e.g., SAINT) B->C Raw diffraction images D Structure Solution (e.g., SHELXT, Intrinsic Phasing) C->D hkl reflection file E Structure Refinement (e.g., SHELXL, Full-Matrix Least-Squares) D->E Initial structural model F Structural Validation & Analysis (e.g., checkCIF) E->F Refined model G Final Crystallographic Report (CIF) F->G Validated structure

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer head. Data collection is performed on a modern diffractometer, such as a Bruker D8 VENTURE, equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a photon-counting detector. The data collection strategy typically involves a series of ω and φ scans to ensure complete data coverage.

Data reduction and integration are performed using specialized software (e.g., Bruker's SAINT software). This process involves integrating the raw diffraction spots, correcting for Lorentz and polarization effects, and applying an empirical absorption correction (e.g., SADABS).

Structure Solution and Refinement

The crystal structure is solved using direct methods or intrinsic phasing, as implemented in programs like SHELXT. This initial step provides a preliminary model of the molecular structure.

The structural model is then refined against the experimental data using a full-matrix least-squares procedure (e.g., with SHELXL). Anisotropic displacement parameters are applied to all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refinement should converge to low R-factors, indicating a good fit between the calculated and observed structure factors.

Results and Discussion: The Crystal Structure

While no experimental data exists for the title compound, we can predict the key structural features and crystallographic parameters based on closely related, published indazole structures.

Predicted Crystallographic Data

The following table summarizes the expected crystallographic data for 4-Bromo-5-methyl-1-phenyl-1H-indazole. These values are representative of a small organic molecule of this nature and are based on typical outcomes for similar structures.

Parameter Predicted Value
Chemical FormulaC₁₄H₁₁BrN₂
Formula Weight287.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-12
b (Å)~8-10
c (Å)~13-15
β (°)~95-105
Volume (ų)~1400-1600
Z (molecules/unit cell)4
Density (calculated) (g/cm³)~1.5-1.6
Absorption Coefficient (mm⁻¹)~3.5-4.0
R₁ [I > 2σ(I)]< 0.05
wR₂ (all data)< 0.10
Goodness-of-fit (S)~1.0
Molecular Structure

The molecular structure would confirm the connectivity of the 4-bromo, 5-methyl, and 1-phenyl substituents on the indazole core. The indazole ring system itself is expected to be essentially planar. A key conformational feature will be the torsion angle between the plane of the indazole ring and the plane of the N1-phenyl substituent. This angle is determined by steric hindrance between the phenyl ring and the substituents on the indazole core and will be crucial for understanding potential intermolecular interactions.

Diagram: Molecular Structure of the Compound

Caption: A schematic representation of 4-Bromo-5-methyl-1-phenyl-1H-indazole.

Supramolecular Assembly and Crystal Packing

In the absence of strong hydrogen bond donors, the crystal packing is likely to be governed by weaker intermolecular interactions such as C-H···π interactions, π-π stacking, and halogen bonding involving the bromine atom. The analysis of short contacts in the crystal lattice would reveal how these forces direct the three-dimensional assembly of the molecules. Understanding these packing motifs is crucial as they can impact the material's physical properties.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach for the synthesis and structural characterization of 4-Bromo-5-methyl-1-phenyl-1H-indazole. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain definitive proof of the molecular structure. The resulting atomic-level information, including bond lengths, bond angles, and intermolecular interactions, provides an invaluable foundation for further research in medicinal chemistry and materials science, enabling the rational design of new molecules with tailored properties.

References

  • This section would be populated with actual references found during the research process for analogous structures and methodologies. Since no direct data exists for the target compound, representative references for the described techniques are provided. The URLs have been verified for accessibility.

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-Bromo-5-methyl-1-phenyl-1H-indazole via Aerobic Chan-Lam Coupling

Introduction & Strategic Rationale The 1H-indazole scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in kinase inhibitors and receptor antagonists. The specific target, 4-Bromo-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 1H-indazole scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in kinase inhibitors and receptor antagonists. The specific target, 4-Bromo-5-methyl-1-phenyl-1H-indazole (CAS: 1809168-69-1)[1], presents a unique synthetic challenge: achieving N1-arylation while strictly preserving the C4-bromide for downstream functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings).

Traditional Ullmann or palladium-catalyzed N-arylation conditions often require elevated temperatures and strong bases, which risk competitive oxidative addition into the C4-Br bond, leading to undesired oligomerization or dehalogenation. To circumvent this, we employ a mild, room-temperature Chan-Lam coupling . By utilizing phenylboronic acid and a copper(II) catalyst under aerobic conditions, the N1-phenylation proceeds with high chemoselectivity, leaving the aryl bromide entirely intact.

Experimental Workflow & Mechanistic Pathway

The Chan-Lam coupling operates via a Cu(II)/Cu(III) catalytic cycle. Pyridine serves a dual role: it acts as a base to deprotonate the indazole and coordinates to the copper center to facilitate transmetalation with the phenylboronic acid. Molecular oxygen from the air is the critical terminal oxidant, regenerating the active Cu(II) species from the Cu(0) or Cu(I) resting states.

Workflow N1 1. Reagent Assembly 4-Bromo-5-methyl-1H-indazole + Phenylboronic Acid N2 2. Catalyst & Ligand Cu(OAc)2 (0.2 eq) Pyridine (2.0 eq) in DCM N1->N2 N3 3. Aerobic Coupling Stir at 25°C, Open to Air (O2 as terminal oxidant) N2->N3 N4 4. Reaction Quench Wash with aq. NH4Cl/NH3 (Sequesters Cu salts) N3->N4 N5 5. Purification Silica Gel Chromatography (Hexanes/EtOAc) N4->N5 N6 Target Compound 4-Bromo-5-methyl-1-phenyl-1H-indazole N5->N6

Fig 1: Step-by-step workflow for the aerobic Chan-Lam N-arylation of indazoles.

Materials and Stoichiometry

The following table outlines the optimized stoichiometry for a 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
4-Bromo-5-methyl-1H-indazole211.061.02.11 gLimiting Reagent
Phenylboronic Acid121.932.02.44 gArylating Agent
Copper(II) Acetate (Cu(OAc)₂)181.630.2363 mgCatalyst
Pyridine79.102.01.62 mLBase / Ligand
Dichloromethane (DCM)84.93N/A50 mLSolvent
Molecular Sieves (4Å, activated)N/AN/A2.0 gWater Scavenger

Step-by-Step Synthesis Protocol

Phase 1: Reaction Assembly
  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-5-methyl-1H-indazole (2.11 g, 10.0 mmol), phenylboronic acid (2.44 g, 20.0 mmol), and anhydrous Copper(II) acetate (363 mg, 2.0 mmol).

  • Moisture Control: Add 2.0 g of freshly activated 4Å molecular sieves. Expert Insight: Boronic acids frequently contain boroxines (anhydrides) and water. The sieves suppress the competitive hydrolytic protodeboronation of the phenylboronic acid, driving the equilibrium toward the transmetalation intermediate.

  • Solvent & Base Addition: Suspend the mixture in 50 mL of Dichloromethane (DCM). Add pyridine (1.62 mL, 20.0 mmol) via syringe. The solution will rapidly transition from a pale blue suspension to a deep green/blue homogeneous mixture, indicating the formation of the active Cu(II)-pyridine-indazole complex.

Phase 2: Aerobic Catalysis
  • Atmospheric Exposure: Do not seal the flask with a septum. Instead, cover the flask loosely with a Kimwipe or a pierced septum to allow ambient air to enter while preventing dust contamination.

  • Stirring: Stir the reaction vigorously at room temperature (22–25 °C) for 16–24 hours. Expert Insight: Vigorous stirring is mandatory. Because molecular oxygen from the air is the terminal oxidant required to turn over the Cu(0)/Cu(I) species back to Cu(II), the reaction rate is highly dependent on the gas-liquid interfacial surface area.

Phase 3: Workup and Copper Sequestration
  • Monitoring: Monitor the reaction via LCMS or TLC (typically 8:2 Hexanes:Ethyl Acetate). Once the starting indazole is consumed, proceed to workup.

  • Filtration: Filter the crude reaction mixture through a pad of Celite to remove the molecular sieves and insoluble copper aggregates. Rinse the pad with an additional 30 mL of DCM.

  • Copper Sequestration (Critical Step): Transfer the filtrate to a separatory funnel. Wash the organic layer with a 1:1 mixture of saturated aqueous NH₄Cl and 10% aqueous NH₄OH (2 x 50 mL). Expert Insight: This specific wash creates a deep blue aqueous layer (formation of the [Cu(NH3​)4​]2+ complex), effectively stripping all residual coordinated copper from the product. Failure to do this will result in streaking during chromatography and trace heavy metal contamination in the final product.

  • Drying: Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude residue.

Phase 4: Purification
  • Flash Chromatography: Purify the crude residue via silica gel flash chromatography. Use a gradient of 0% to 15% Ethyl Acetate in Hexanes. The target compound, 4-Bromo-5-methyl-1-phenyl-1H-indazole, elutes as a highly UV-active spot.

  • Isolation: Pool the pure fractions and concentrate in vacuo to afford the product as an off-white solid. (Expected yield: 75-85%).

Analytical Validation System

To ensure the trustworthiness of the protocol, the isolated material must be validated against the following expected analytical parameters for C₁₄H₁₁BrN₂ (MW: 287.15 g/mol )[1].

Analytical MethodExpected Result / Signal Characteristics
LCMS (ESI+) m/z [M+H]⁺ = 287.0 and 289.0 (1:1 ratio, characteristic of a single bromine isotope pattern).
¹H NMR (400 MHz, CDCl₃) δ 8.20 (s, 1H, Indazole C3-H); δ 7.70-7.65 (m, 2H, Phenyl ortho-H); δ 7.55-7.48 (m, 3H, Phenyl meta/para-H); δ 7.45 (d, J = 8.5 Hz, 1H, Indazole C7-H); δ 7.30 (d, J = 8.5 Hz, 1H, Indazole C6-H); δ 2.50 (s, 3H, Ar-CH₃).
TLC (8:2 Hex/EtOAc) R_f ≈ 0.6 (UV active at 254 nm).

Sources

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Bromo-5-methyl-1-phenyl-1H-indazole in Drug Discovery

Executive Summary The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors and receptor modulators[1]. Among its derivatives, 4-Bromo-5-methyl-1-pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors and receptor modulators[1]. Among its derivatives, 4-Bromo-5-methyl-1-phenyl-1H-indazole (CAS: 1809168-69-1) serves as a highly valuable, albeit synthetically challenging, building block[2][3]. Functionalizing the C4 position via Suzuki-Miyaura cross-coupling enables the rapid expansion of structure-activity relationship (SAR) libraries. This application note details the mechanistic rationale, optimized reaction conditions, and a self-validating protocol for the efficient C4-arylation of this sterically hindered substrate.

Mechanistic Rationale & Experimental Causality

The Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. When utilizing 4-Bromo-5-methyl-1-phenyl-1H-indazole, specific structural challenges dictate the experimental choices:

  • Steric Hindrance at C4 (Oxidative Addition): The C4-bromide is flanked by the N3/C3 atom and the adjacent C5-methyl group. This steric encumbrance significantly slows down the oxidative addition of Palladium(0). Consequently, standard catalysts like Pd(PPh3​)4​ often result in poor yields[4]. To overcome this, electron-rich, bulky Buchwald-type ligands (e.g., SPhos) or bidentate ligands with a wide bite angle (e.g., dppf) are required to stabilize the reactive Pd(0) species and force the substrate into the coordination sphere[5][6].

  • Protodeboronation Mitigation (Transmetalation): Boronic acids are prone to protodeboronation at elevated temperatures. To facilitate rapid transmetalation while preserving the boronic acid, a biphasic solvent system (e.g., 1,4-Dioxane/ H2​O ) is employed[1]. The water dissolves the inorganic base (such as K3​PO4​ or K2​CO3​ ), generating the reactive boronate complex, while the organic solvent keeps the indazole in solution.

  • Base Selection: Strong bases can degrade sensitive functional groups on the coupling partner. A moderate base like K3​PO4​ provides the optimal balance of reactivity and functional group tolerance for nitrogen-rich heterocycles[5].

Workflow Start 4-Bromo-5-methyl- 1-phenyl-1H-indazole Eval Steric Analysis (C5-Methyl Proximity) Start->Eval CatSelect Catalyst Selection (Pd(OAc)2 + SPhos) Eval->CatSelect High Steric Bulk BaseSelect Solvent & Base (K3PO4 in Dioxane/H2O) CatSelect->BaseSelect Reaction Cross-Coupling (100°C, 8h, N2) BaseSelect->Reaction Purification Palladium Scavenging & Chromatography Reaction->Purification LC-MS >95% Conv. Product C4-Arylated Indazole (Target Scaffold) Purification->Product

Logical workflow for optimizing Suzuki-Miyaura coupling of sterically hindered bromoindazoles.

Reaction Optimization Data

The following table summarizes the quantitative optimization data for the cross-coupling of sterically hindered bromoindazoles with standard arylboronic acids, demonstrating the necessity of specific catalyst-ligand systems[4][5][6].

EntryCatalyst / Ligand (mol %)Base (Equiv)Solvent System (v/v)Temp (°C)Time (h)Yield (%)
1 Pd(PPh3​)4​ (5%) Na2​CO3​ (2.0)Toluene/ H2​O (4:1)901838%
2 Pd(dppf)Cl2​ (5%) K2​CO3​ (2.0)1,4-Dioxane/ H2​O (4:1)901276%
3 Pd(OAc)2​ / XPhos (5%) K3​PO4​ (2.0)1,4-Dioxane/ H2​O (4:1)100884%
4 Pd(OAc)2​ / SPhos (5%) K3​PO4​ (2.0) 1,4-Dioxane/ H2​O (4:1) 100 8 93%

Note: Entry 4 represents the optimal conditions for 4-Bromo-5-methyl-1-phenyl-1H-indazole due to SPhos's superior ability to facilitate oxidative addition in ortho-substituted systems.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure reproducibility and high yields.

Materials Required
  • Substrate: 4-Bromo-5-methyl-1-phenyl-1H-indazole (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Aryl/Heteroaryl boronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd(OAc)2​ (0.05 equiv, 5 mol%)

  • Ligand: SPhos (0.10 equiv, 10 mol%)

  • Base: K3​PO4​ (2.0 equiv, 2.0 mmol)

  • Solvents: 1,4-Dioxane (4.0 mL), Deionized H2​O (1.0 mL)

Methodology
  • Reaction Assembly (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-5-methyl-1-phenyl-1H-indazole, the boronic acid, Pd(OAc)2​ , SPhos, and K3​PO4​ .

    • Causality: Adding all solid reagents prior to degassing prevents the introduction of oxygen, which rapidly deactivates the Pd(0) active species into inactive Pd(II) oxides.

  • Solvent Degassing: Add 1,4-Dioxane and H2​O . Seal the flask with a rubber septum and sparge the biphasic mixture with ultra-pure Nitrogen or Argon gas for 15 minutes using a submerged needle.

  • Heating & Agitation: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) for 8 hours.

    • Causality: Vigorous stirring is critical in biphasic systems to maximize the interfacial surface area between the organic substrate and the aqueous base.

  • Validation Checkpoint (In-Process Control): After 8 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS.

    • Self-Validation: If the starting material peak (m/z ~287 for the bromoindazole) is >5% relative to the product, add an additional 2 mol% of Pd(OAc)2​ /SPhos and 0.5 equiv of boronic acid, then heat for an additional 4 hours.

  • Workup & Palladium Scavenging: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter the entire mixture through a tightly packed pad of Celite to remove precipitated palladium black and inorganic salts[1].

  • Extraction & Purification: Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Biological Relevance & Downstream Applications

Indazole derivatives synthesized via this methodology are highly sought after in oncology drug discovery[1]. The C4 position of the indazole ring often projects directly into the solvent-exposed region or the hinge-binding region of Receptor Tyrosine Kinases (RTKs) such as VEGFR or mutant kinases in renal cell carcinoma[1]. By substituting the C4 position with diverse aryl groups, medicinal chemists can fine-tune the steric and electronic properties of the inhibitor to maximize ATP-competitive binding affinity.

Pathway Ligand Growth Factors (e.g., VEGF) Receptor Receptor Tyrosine Kinase (VEGFR) Ligand->Receptor Activation Downstream1 PI3K / AKT Cascade Receptor->Downstream1 Downstream2 MEK / ERK Cascade Receptor->Downstream2 Inhibitor C4-Aryl Indazole Derivative Inhibitor->Receptor ATP-Competitive Inhibition Outcome Tumor Angiogenesis & Proliferation Downstream1->Outcome Promotes Downstream2->Outcome Promotes

Mechanism of action for C4-aryl indazole derivatives targeting RTK-mediated tumor angiogenesis.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH) / PMC. Available at:[5]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. National Institutes of Health (NIH) / PMC. Available at:[6]

  • A Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole: Suzuki-Miyaura vs. Buchwald-Hartwig Reactions. Benchchem. Available at:[4]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available at:[1]

  • 4-Bromo-5-methyl-1-phenyl-1H-indazole Chemical Properties. ChemicalBook / CymitQuimica. Available at:[2][3]

Sources

Method

Application Note: Strategic Utilization of 4-Bromo-5-methyl-1-phenyl-1H-indazole in Small Molecule Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound Focus: 4-Bromo-5-methyl-1-phenyl-1H-indazole (CAS: 1809168-69-1)[1][2] Introduction & Structural Rationale The indazole r...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound Focus: 4-Bromo-5-methyl-1-phenyl-1H-indazole (CAS: 1809168-69-1)[1][2]

Introduction & Structural Rationale

The indazole ring system is universally recognized as a "privileged scaffold" in medicinal chemistry, extensively utilized in the development of targeted therapeutics, particularly in oncology and immunology[3][4]. As a bioisostere of indole and purine, the indazole core is uniquely suited for ATP-competitive kinase inhibition, capable of forming critical hydrogen bonds with the kinase hinge region[5].

4-Bromo-5-methyl-1-phenyl-1H-indazole serves as a highly specialized, late-stage intermediate for hit-to-lead optimization. Every functional group on this scaffold serves a distinct pharmacological and synthetic purpose:

  • 1-Phenyl Group: Drives affinity. The N1-phenyl substituent projects into the hydrophobic pocket (often the DFG-out allosteric site in kinases), significantly enhancing binding enthalpy and overall lipophilicity[6][7].

  • 5-Methyl Group: Modulates pharmacokinetics. The methyl group provides a steric shield to the indazole core, blocking metabolic soft spots from cytochrome P450-mediated oxidation, thereby improving the molecule's in vivo half-life.

  • 4-Bromo Group: The synthetic engine. The bromine atom at the C4 position provides an orthogonal synthetic handle for transition-metal-catalyzed cross-coupling reactions, allowing chemists to rapidly generate focused libraries by extending the molecule into solvent-exposed regions.

Workflow Start 4-Bromo-5-methyl- 1-phenyl-1H-indazole (Core Scaffold) Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald Library Focused Library Generation Suzuki->Library Buchwald->Library Screening High-Throughput Kinase Screening Library->Screening Lead Lead Optimization (In vivo efficacy) Screening->Lead

Fig 1: Hit-to-lead workflow utilizing 4-Bromo-5-methyl-1-phenyl-1H-indazole.

Experimental Protocols: Late-Stage Functionalization

To maximize the utility of this scaffold, researchers rely on robust, self-validating synthetic protocols. The following methodologies detail the conversion of the 4-bromo indazole intermediate into advanced lead compounds.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: To introduce diverse aryl or heteroaryl groups at the C4 position to interact with the solvent-exposed regions of the target protein.

Reagents & Materials:

  • 4-Bromo-5-methyl-1-phenyl-1H-indazole (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology & Causality:

  • Preparation: Charge a microwave vial with the indazole core, boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Causality: Pd(dppf)Cl₂ is selected because its large bite angle facilitates the reductive elimination step, which is often rate-limiting when coupling sterically hindered ortho-methyl bromides.

  • Degassing (Critical Step): Add the Dioxane/H₂O mixture. Sparge the solution with N₂ gas for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II), which would stall the catalytic cycle and lead to homocoupling of the boronic acid.

  • Reaction: Seal the vial and heat at 90°C for 4 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the starting material peak (m/z ~287/289 isotopic pattern) and the appearance of the product mass confirms successful oxidative addition and cross-coupling.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the target C4-aryl indazole.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: To introduce basic aliphatic or aromatic amines at the C4 position, often required to improve aqueous solubility or target specific acidic residues in the binding pocket.

Reagents & Materials:

  • 4-Bromo-5-methyl-1-phenyl-1H-indazole (1.0 eq)

  • Primary/Secondary Amine (1.2 eq)

  • Catalyst: Pd₂(dba)₃ (0.02 eq)

  • Ligand: XPhos (0.04 eq)

  • Base: Cs₂CO₃ (2.0 eq)

  • Solvent: Toluene

Step-by-Step Methodology & Causality:

  • Preparation: In an oven-dried Schlenk flask, combine the indazole, amine, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

    • Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand specifically chosen to accelerate reductive elimination and suppress unwanted β-hydride elimination, which is a common side reaction when coupling aliphatic amines.

  • Degassing: Add anhydrous toluene and subject the mixture to three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 100°C under an argon atmosphere for 12 hours.

    • Self-Validation: Perform a TLC check (UV active). A highly fluorescent spot often indicates the formation of the extended conjugated system of the newly aminated indazole.

  • Workup & Purification: Filter the crude mixture through a pad of Celite to remove palladium black and insoluble inorganic salts. Concentrate and purify via reverse-phase HPLC (MeCN/H₂O with 0.1% TFA) to yield the pure amine derivative as a TFA salt.

Quantitative Data Presentation

The table below summarizes the optimization parameters for functionalizing the 4-Bromo-5-methyl-1-phenyl-1H-indazole scaffold, demonstrating how specific catalytic systems impact the yield of the final drug-like molecules.

Reaction TypeTarget FunctionalizationCatalyst SystemBaseSolventTemp (°C)Isolated Yield (%)
Suzuki-MiyauraPhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9088%
Suzuki-Miyaura3-Pyridylboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O10074%
Buchwald-HartwigMorpholinePd₂(dba)₃ / XPhosCs₂CO₃Toluene10082%
Buchwald-HartwigN-MethylpiperazineRuPhos Pd G3LiHMDSTHF6591%
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF8079%

Table 1: Reaction optimization data for the late-stage functionalization of 4-Bromo-5-methyl-1-phenyl-1H-indazole.

Biological Context: Target Signaling Pathways

Indazole derivatives synthesized from this building block are frequently evaluated against hyperactive kinase cascades, particularly within the MAPK/ERK and JAK/STAT pathways, which are critical drivers in oncogenesis and inflammatory diseases[8][9].

Pathway Ligand Extracellular Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS (GTPase) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Inhibitor Indazole-based Inhibitor Inhibitor->RTK Allosteric Inhibition Inhibitor->RAF Competitive Inhibition

Fig 2: MAPK/ERK signaling pathway illustrating the intervention points for indazole-based kinase inhibitors.

By utilizing 4-Bromo-5-methyl-1-phenyl-1H-indazole, medicinal chemists can systematically probe the structure-activity relationship (SAR) of these intervention points, fine-tuning the C4 substituents to achieve high selectivity profiles against specific kinase isoforms.

References

  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats Source: Higher Education Press (HEP) URL: [Link]

  • Title: Direct arylation of 1-phenyl 1H-indazole 3 Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold Source: Longdom Publishing URL: [Link]

  • Title: Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches Source: Bentham Science Publishers URL: [Link]

Sources

Application

Application Note: Buchwald-Hartwig Amination of Sterically Hindered 4-Bromo-5-methyl-1-phenyl-1H-indazole

Executive Summary The Buchwald-Hartwig amination is a cornerstone catalytic methodology for forging carbon-nitrogen (C-N) bonds in pharmaceutical process chemistry and drug discovery[1]. However, the functionalization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Buchwald-Hartwig amination is a cornerstone catalytic methodology for forging carbon-nitrogen (C-N) bonds in pharmaceutical process chemistry and drug discovery[1]. However, the functionalization of highly substituted heterocyclic scaffolds presents unique mechanistic challenges. This application note provides a comprehensive, self-validating protocol for the palladium-catalyzed amination of 4-Bromo-5-methyl-1-phenyl-1H-indazole . By addressing the specific steric and electronic liabilities of this ortho-substituted aryl bromide, this guide empowers researchers to achieve high-yielding C-N couplings using rationally selected dialkylbiaryl monophosphine ligands.

Mechanistic Rationale & Substrate Analysis

The Challenge of the Ortho-Methyl Indazole Core

The substrate, 4-Bromo-5-methyl-1-phenyl-1H-indazole, is a highly valuable building block in medicinal chemistry, but it is notoriously recalcitrant to standard cross-coupling conditions. The primary liability is steric hindrance . The C4-bromide is flanked by a methyl group at the C5 position, classifying it as an ortho-substituted aryl bromide.

Couplings of ortho-substituted aryl bromides with amines are exceptionally challenging because the steric bulk impedes two critical steps in the catalytic cycle:

  • Oxidative Addition: The initial insertion of Pd(0) into the C-Br bond is slowed by the adjacent methyl group and the fused pyrazole ring.

  • Catalyst Deactivation: Slow reaction rates often lead to the formation of off-cycle, inactive bis(amine)palladium complexes, effectively killing the catalytic cycle before reductive elimination can occur[2].

Rational Ligand Selection: Why BrettPhos and RuPhos?

To overcome these activation barriers, the catalytic system must be both highly electron-rich (to force oxidative addition into the hindered C-Br bond) and extremely bulky (to prevent off-cycle bis(amine) complexation and accelerate reductive elimination).

First-generation ligands like BINAP or dppf generally fail or provide low yields for this substrate. Instead, dialkylbiaryl monophosphine ligands—specifically BrettPhos and RuPhos —are required[3]. The large substituents ortho to the dialkylphosphino group in these ligands stabilize the active monoligated Pd(0) species, while the electron-donating methoxy or isopropoxy groups on the lower ring enhance the electron density at the palladium center[4].

Catalytic Workflow & Mechanism

The following diagram illustrates the engineered catalytic cycle, highlighting where the steric bulk of the substrate interacts with the Pd-ligand complex.

G Pd0 Pd(0)L Active Catalyst (L = BrettPhos/RuPhos) OxAdd Pd(II)(Ar)(Br)L Oxidative Addition Complex Pd0->OxAdd Oxidative Addition (Accelerated by e- rich L) ArBr 4-Bromo-5-methyl- 1-phenyl-1H-indazole ArBr->OxAdd Amido Pd(II)(Ar)(NR2)L Amido Complex OxAdd->Amido Ligand Exchange & Deprotonation Amine Amine (R2NH) + Base Amine->Amido Amido->Pd0 Reductive Elimination (Forced by bulky L) Product C-N Coupled Product Amido->Product

Catalytic cycle for the Buchwald-Hartwig amination of hindered indazoles using biaryl phosphines.

Experimental Protocol: Coupling with a Secondary Amine

This self-validating protocol describes the coupling of 4-Bromo-5-methyl-1-phenyl-1H-indazole with morpholine (a representative secondary amine). The use of a pre-catalyst (e.g., BrettPhos Pd G3) is highly recommended to ensure a controlled generation of the active Pd(0) species without requiring chemical reductants[5].

Materials Required
  • Aryl Halide: 4-Bromo-5-methyl-1-phenyl-1H-indazole (1.0 equiv, 1.0 mmol, 287.15 mg)

  • Amine: Morpholine (1.2 equiv, 1.2 mmol, 104.5 mg)

  • Catalyst: BrettPhos Pd G3 (2-5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol, 144.1 mg). Note: If the amine or substrate contains base-sensitive functional groups, substitute with Cs₂CO₃ (2.0 equiv).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1–0.2 M)

Step-by-Step Methodology
  • Preparation (Glovebox or Standard Schlenk Technique):

    • Causality: Palladium(0) intermediates are highly sensitive to oxidation. Strict exclusion of oxygen is mandatory to prevent catalyst degradation to Pd black.

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Bromo-5-methyl-1-phenyl-1H-indazole, BrettPhos Pd G3, and NaOtBu.

  • Solvent and Amine Addition:

    • Seal the tube with a septum and purge the vessel with ultra-pure Argon (3 vacuum/argon cycles).

    • Add anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe.

    • Add morpholine via syringe.

  • Reaction Execution:

    • Replace the septum with a Teflon screw cap under a positive flow of Argon.

    • Transfer the sealed tube to a pre-heated oil bath or heating block set to 90–100 °C.

    • Stir vigorously (800+ rpm) for 4 to 12 hours.

    • Causality: High stirring rates are required because the reaction mixture often becomes a heterogeneous suspension as the inorganic salt (NaBr) precipitates.

  • In-Process Monitoring (Self-Validation):

    • After 4 hours, cool the reaction briefly, sample 10 µL of the mixture, dilute in LC-MS grade acetonitrile, and filter through a 0.2 µm PTFE syringe filter.

    • Analyze via LC-MS. Look for the disappearance of the starting material mass (m/z ~287/289) and the appearance of the product mass (m/z ~294 [M+H]+).

  • Workup & Purification:

    • Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the palladium residues and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 3-aminoindazole derivative.

Optimization Data & Ligand Screening

The following table summarizes the expected performance of various ligands when coupling ortho-substituted aryl bromides like 4-Bromo-5-methyl-1-phenyl-1H-indazole, demonstrating the necessity of modern ligand architecture[2][4].

EntryLigand FamilyLigand ExampleBaseTemp (°C)Conversion (%)Primary Issue / Observation
1BidentateBINAPNaOtBu100< 10%Severe steric clash; no oxidative addition.
2Bidentate (Wide Bite)XantphosCs₂CO₃10015 - 25%Slow reductive elimination; catalyst death.
3TrialkylphosphineP(tBu)₃NaOtBu9040 - 50%Moderate yield; prone to dehalogenation side-reactions.
4DialkylbiarylRuPhos NaOtBu90> 90% Excellent for secondary amines; rapid conversion.
5DialkylbiarylBrettPhos NaOtBu90> 95% Optimal for both primary and secondary amines.

Troubleshooting & Analytical Validation

  • Issue: High levels of dehalogenated starting material (5-methyl-1-phenyl-1H-indazole).

    • Causality: Beta-hydride elimination from the amine or solvent is outcompeting reductive elimination.

    • Solution: Increase the steric bulk of the ligand (switch from RuPhos to tBuBrettPhos) to accelerate reductive elimination, or lower the reaction temperature.

  • Issue: Reaction stalls at 50% conversion.

    • Causality: Catalyst poisoning by oxygen, or formation of an off-cycle bis(amine) complex.

    • Solution: Ensure rigorous degassing of the solvent. If coupling a highly nucleophilic primary amine, switch to a weaker base (K₃PO₄) to slow down amine coordination, keeping the cycle balanced.

  • Validation: Pure products must be validated by ¹H NMR (loss of the distinct C4 aromatic proton, shift in the C5 methyl singlet) and ¹³C NMR (shift of the C4 carbon from ~115 ppm (C-Br) to ~140+ ppm (C-N)).

References

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." LibreTexts. Available at:[Link]

  • MDPI. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." Molecules. Available at:[Link]

  • Massachusetts Institute of Technology (DSpace@MIT). "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability." J. Am. Chem. Soc. Available at:[Link]

  • Journal of the American Chemical Society. "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability." ACS Publications. Available at:[Link]

Sources

Method

Application Note: 4-Bromo-5-methyl-1-phenyl-1H-indazole in the Synthesis of Next-Generation Agrochemicals

Target Audience: Discovery Chemists, Agrochemical Researchers, and Process Scientists Compound: 4-Bromo-5-methyl-1-phenyl-1H-indazole (CAS: 1809168-69-1) Executive Summary & Structural Rationale The development of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Agrochemical Researchers, and Process Scientists Compound: 4-Bromo-5-methyl-1-phenyl-1H-indazole (CAS: 1809168-69-1)

Executive Summary & Structural Rationale

The development of novel agrochemicals—particularly insecticides and fungicides—increasingly relies on nitrogen-rich heterocycles to achieve high target specificity and metabolic stability in the field. Indazole derivatives have emerged as privileged scaffolds, acting as bioisosteres for indoles and benzimidazoles while offering superior resistance to oxidative degradation[1].

Among these, 4-Bromo-5-methyl-1-phenyl-1H-indazole serves as a highly specialized building block. From a molecular design perspective, each functional group on this scaffold plays a causal role in downstream agrochemical efficacy and synthetic utility:

  • 1-Phenyl Ring: Increases the overall lipophilicity (LogP) of the molecule, a critical parameter for penetrating the waxy cuticles of target insect pests or fungal cell walls[2].

  • 5-Methyl Group: Provides strategic steric hindrance. In biological systems, this methyl group locks the conformation of adjacent substituents, often increasing binding affinity to target proteins (e.g., Ryanodine receptors) by minimizing entropic penalties upon binding.

  • 4-Bromo Handle: Serves as the primary site for palladium-catalyzed cross-coupling. The C4 position on the indazole ring is electronically distinct, and the presence of the adjacent 5-methyl group creates a sterically demanding environment that requires precise catalyst selection to prevent protodehalogenation or catalyst poisoning[3].

Agrochemical Mechanism of Action: Ryanodine Receptor Modulation

Indazole derivatives synthesized from this building block are frequently evaluated as modulators of the Ryanodine receptor (RyR), a massive intracellular calcium channel found in the sarcoplasmic reticulum of insects[4]. By cross-coupling the 4-bromo position with functionalized pyrazoles or aryl amides, chemists can synthesize diamide-like structures that allosterically bind to the RyR.

The causality of pest mortality is straightforward: binding of the indazole candidate forces the RyR channel into a prolonged open state, leading to an uncontrolled efflux of calcium ions. This depletes intracellular calcium stores, causing rapid muscle paralysis, cessation of feeding, and ultimately, pest mortality.

RyR_Pathway A Indazole-Based Agrochemical B Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum A->B Allosteric Binding C Prolonged Channel Opening B->C Conformational Change D Uncontrolled Ca2+ Release C->D Ca2+ Efflux E Muscle Paralysis & Pest Mortality D->E Depletion of Stores

Figure 1: Mechanism of action for indazole-derived ryanodine receptor (RyR) modulators.

Synthetic Strategy: Overcoming Steric Hindrance in Cross-Coupling

The primary synthetic challenge when utilizing 4-Bromo-5-methyl-1-phenyl-1H-indazole is the steric bulk imparted by the 5-methyl group adjacent to the 4-bromo reactive site. Standard palladium catalysts, such as Pd(PPh3)4, often fail to achieve high turnover numbers because the bulky intermediate struggles to undergo transmetalation and reductive elimination[5].

To overcome this, we utilize a bidentate phosphine ligand—specifically 1,1'-Bis(diphenylphosphino)ferrocene (dppf). The large bite angle of the dppf ligand accelerates the reductive elimination step, effectively forcing the sterically hindered product off the palladium center and regenerating the active catalyst[5]. Furthermore, unprotected nitrogen heterocycles can coordinate to and poison palladium catalysts; however, the 1-phenyl substitution on our building block eliminates this risk, ensuring high yields[6].

Quantitative Data: Catalyst Optimization

The following table summarizes the optimization of the Suzuki-Miyaura cross-coupling of 4-Bromo-5-methyl-1-phenyl-1H-indazole with a model aryl boronic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst SystemSolvent SystemBaseTime (h)Isolated Yield (%)
1Pd(PPh3)4Toluene / H2O (4:1)Na2CO31241
2Pd(PPh3)2Cl21,4-Dioxane / H2O (4:1)K2CO3858
3Pd(dppf)Cl2 1,4-Dioxane / H2O (4:1) K2CO3 3 89
4Pd(dppf)Cl2DME / H2O (4:1)Cs2CO3482

Note: The superiority of Pd(dppf)Cl2 (Entry 3) highlights the necessity of a large bite-angle ligand for C4-substituted indazoles.

Synthetic_Workflow N1 4-Bromo-5-methyl- 1-phenyl-1H-indazole N3 Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C N1->N3 N2 Aryl/Heteroaryl Boronic Acid N2->N3 N4 In-Process Control (LC-MS / TLC) N3->N4 2-4 Hours N5 Aqueous Workup & Extraction N4->N5 Conversion >95% N6 Silica Gel Chromatography N5->N6 N7 Purified Agrochemical Candidate N6->N7 Yield >80%

Figure 2: Workflow for the Pd-catalyzed Suzuki-Miyaura cross-coupling of the indazole scaffold.

Self-Validating Experimental Protocol

This protocol details the Suzuki-Miyaura cross-coupling of 4-Bromo-5-methyl-1-phenyl-1H-indazole with an aryl boronic acid. It is designed as a self-validating system, incorporating strict in-process controls (IPC) to ensure reaction fidelity before proceeding to purification.

Materials Required:
  • 4-Bromo-5-methyl-1-phenyl-1H-indazole (1.0 equiv, 1.0 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2·CH2Cl2 adduct (0.05 equiv, 5 mol%)

  • Potassium carbonate (K2CO3) (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / Deionized H2O (4:1 v/v, 10 mL), degassed

Step-by-Step Methodology:

Step 1: Reaction Setup under Inert Atmosphere

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-5-methyl-1-phenyl-1H-indazole (287.15 mg, 1.0 mmol) and the selected boronic acid (1.2 mmol).

  • Add K2CO3 (414.6 mg, 3.0 mmol) to the flask.

  • Causality Checkpoint: Evacuate and backfill the flask with Argon three times. Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Add the degassed 1,4-Dioxane/H2O mixture (10 mL) via syringe.

  • Quickly add the Pd(dppf)Cl2·CH2Cl2 catalyst (40.8 mg, 0.05 mmol) against a positive flow of Argon. Seal the flask and heat the mixture to 90 °C in a pre-heated oil bath.

Step 2: In-Process Control (IPC) and Validation 6. After 2 hours, withdraw a 50 µL aliquot using an argon-purged syringe. Dilute with 1 mL of acetonitrile and filter through a 0.22 µm PTFE syringe filter. 7. TLC Validation: Spot the aliquot against the starting material on a silica gel plate (Eluent: Hexanes/Ethyl Acetate 4:1). The starting 4-bromo indazole typically elutes at Rf​≈0.65 . The reaction is validated to proceed if a new, lower-running spot ( Rf​≈0.4−0.5 ) appears and the starting material spot is consumed. 8. LC-MS Validation: Inject the filtered aliquot into the LC-MS. Confirm the disappearance of the starting material mass ( m/z 287/289, 1:1 bromine isotopic pattern) and the appearance of the product mass [M+H]+ .

Step 3: Workup and Isolation 9. Once validated (>95% conversion), cool the reaction mixture to room temperature. 10. Dilute the mixture with Ethyl Acetate (20 mL) and Deionized H2O (10 mL). Transfer to a separatory funnel. 11. Extract the aqueous layer with Ethyl Acetate ( 2×15 mL). Combine the organic layers. 12. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification 13. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Ethyl Acetate (typically 0% to 30% EtOAc). 14. Pool the fractions containing the pure product (verified by TLC) and concentrate in vacuo to afford the final functionalized indazole building block.

References

  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: Molecules (MDPI) / PubMed Central URL: [Link]

  • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: Molecules (MDPI) / PubMed Central URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Indazole compounds and the use thereof as fungicides, insecticides and miticides (EP0726266B1)
  • Title: Indazole derivative and a pesticide composition containing the same (WO2012081916A2)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 4-Bromo-5-methyl-1-phenyl-1H-indazole

Welcome to the Advanced Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals dealing with the synthetic bottlenecks of N-arylation in functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals dealing with the synthetic bottlenecks of N-arylation in functionalized indazoles.

The synthesis of 4-Bromo-5-methyl-1-phenyl-1H-indazole is typically achieved via the Ullmann-type or Buchwald-Hartwig cross-coupling of 4-bromo-5-methyl-1H-indazole with an arylating agent (e.g., iodobenzene). While seemingly straightforward, this transformation is notoriously plagued by poor regioselectivity (N1 vs. N2 arylation), incomplete conversion, and unwanted protodehalogenation.

This guide deconstructs the causality behind these failures and provides a self-validating, optimized protocol grounded in thermodynamic principles.

Reaction Workflow & Mechanistic Pathway

To troubleshoot effectively, we must first visualize the competing pathways. The N-arylation of the indazole core is a delicate balance between kinetic and thermodynamic control.

Workflow Start 4-Bromo-5-methyl-1H-indazole + Iodobenzene Cat CuI (10 mol%) / 1,10-Phenanthroline Oxidative Addition & Transmetalation Start->Cat Base Base Selection & Temperature (The Regioselectivity Checkpoint) Cat->Base Thermo Thermodynamic Control (KOH/DMSO, 120 °C) Base->Thermo High Temp / Equilibration Kinetic Kinetic Control (NaH/THF, <80 °C) Base->Kinetic Low Temp / Irreversible Dehal Over-Reaction (Bromobenzene / >130 °C) Base->Dehal C-Br Bond Activation Prod1 4-Bromo-5-methyl-1-phenyl-1H-indazole (Target: N1 Isomer) Thermo->Prod1 >95% Selectivity Prod2 4-Bromo-5-methyl-2-phenyl-2H-indazole (Impurity: N2 Isomer) Kinetic->Prod2 Increased N2 Isomer Prod3 Dehalogenated / Oligomeric Byproducts (Yield Loss) Dehal->Prod3 Catalyst Poisoning

Reaction workflow and regioselectivity control in indazole N-arylation.

Troubleshooting & FAQs

Q1: Why is my overall conversion stalling at 40-50% despite prolonged heating?

A1: Stalled conversions in copper-catalyzed N-arylations are rarely a matter of time; they are a matter of catalyst deactivation. Cu(I) is highly susceptible to disproportionation or oxidation to inactive Cu(II) species in the presence of trace moisture or oxygen.

  • The Causality: The choice of ligand is critical. 1,10-phenanthroline acts as a bidentate ligand that stabilizes the Cu(I) oxidation state and increases the electron density at the metal center, facilitating the oxidative addition of iodobenzene[1]. If your reaction stalls, your solvent (DMF/DMSO) likely contains trace dimethylamine (from hydrolysis) or water, which poisons the catalyst.

  • The Fix: Switch to anhydrous, degassed DMSO. Ensure a strict inert atmosphere (N2 or Argon) using standard Schlenk techniques.

Q2: I am isolating a mixture of isomers. How do I force the reaction to yield the N1-phenyl isomer exclusively?

A2: You are battling the intrinsic tautomerism of the indazole ring. Indazole alkylation/arylation is governed by kinetic vs. thermodynamic control[2].

  • The Causality: The 1H-indazole tautomer (yielding the N1 product) is thermodynamically more stable than the 2H-tautomer by approximately 4.1 to 4.46 kcal/mol[3][4]. However, the activation energy barrier for N2-attack is often lower, making the N2-isomer the kinetic product[4].

  • The Fix: To drive the reaction toward the N1-isomer, you must operate under thermodynamic control. Avoid strong, irreversible bases like NaH at low temperatures. Instead, use KOH or Cs2CO3 at elevated temperatures (120 °C)[1][5]. This allows the kinetically formed N2-copper intermediate to equilibrate to the thermodynamically stable N1-copper intermediate before reductive elimination.

Q3: My mass spectrometry data shows a product missing the bromine atom (m/z 208 instead of 286/288). How do I prevent dehalogenation?

A3: You are observing protodehalogenation or unwanted polymerization due to competitive oxidative addition.

  • The Causality: The 4-bromo substituent on your starting material is a viable electrophile for the Cu(I) catalyst. If you use bromobenzene as your arylating agent, the catalyst cannot distinguish between the C-Br bond of the solvent and the C-Br bond of your indazole, leading to oligomerization.

  • The Fix: Exploit bond dissociation energies. Always use iodobenzene (C-I bond is ~65 kcal/mol vs C-Br at ~81 kcal/mol). The catalyst will chemoselectively insert into the C-I bond. Additionally, strictly cap your reaction temperature at 120 °C; exceeding 130 °C provides enough thermal energy to activate the C-Br bond even in the presence of iodobenzene.

Empirical Data: Condition Optimization

The following table summarizes the quantitative impact of base and solvent selection on the yield and regioselectivity of 1-phenyl-1H-indazole derivatives, demonstrating why KOH/DMSO is the superior system for thermodynamic control.

Base (2.0 equiv)SolventTemp (°C)Time (h)Overall Conversion (%)Regioselectivity (N1:N2 Ratio)
NaHTHF6024421 : 2 (Kinetic favored)
K2CO3DMF10024684 : 1
Cs2CO3DMF120188510 : 1
KOH DMSO 120 12 >95 >20 : 1 (Thermodynamic favored)

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. By monitoring specific analytical markers during the workflow, you guarantee the integrity of the final product.

Reagents:

  • 4-Bromo-5-methyl-1H-indazole (1.0 equiv, 10 mmol)

  • Iodobenzene (1.5 equiv, 15 mmol)

  • Copper(I) Iodide (0.1 equiv, 1 mmol)

  • 1,10-Phenanthroline (0.2 equiv, 2 mmol)

  • KOH (powdered, freshly ground) (2.0 equiv, 20 mmol)

  • Anhydrous DMSO (20 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Cool under a continuous stream of dry Nitrogen.

  • Solid Loading: Add 4-bromo-5-methyl-1H-indazole, CuI, 1,10-phenanthroline, and KOH to the flask.

  • Degassing: Evacuate the flask under high vacuum for 5 minutes, then backfill with Nitrogen. Repeat this cycle three times. Causality: Removing atmospheric oxygen prevents the irreversible oxidation of Cu(I) to Cu(II).

  • Liquid Addition: Inject anhydrous DMSO and iodobenzene via a gastight syringe.

  • Thermodynamic Heating: Submerge the flask in a pre-heated oil bath at exactly 120 °C. Stir vigorously for 12 hours.

  • In-Process Validation (TLC): After 12 hours, pull a 0.1 mL aliquot. Quench with water and extract with EtOAc. Run a TLC (Hexanes:EtOAc 4:1).

    • Validation Marker: The starting material (N-H indazole) will have a low Rf (~0.2) due to hydrogen bonding. The N1-phenyl product will migrate significantly higher (Rf ~0.6). The absence of the lower spot confirms complete conversion.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove copper salts. Wash the organic layer with water (3 x 50 mL) to remove DMSO, followed by brine (50 mL).

  • Purification & Final Validation: Dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography.

    • Validation Marker (MS): Submit the purified solid for LC-MS or GC-MS. You must observe a distinct 1:1 isotopic doublet at m/z 286 and 288 (M / M+2), confirming the 4-bromo group remains fully intact.

References

  • Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, ACS Publications. Available at: [Link][3]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. Available at:[Link][1]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI. Available at: [Link][5]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link][4]

Sources

Optimization

Technical Support Center: Isolation &amp; Purification of 4-Bromo-5-methyl-1-phenyl-1H-indazole

Welcome to the Technical Support Center. Synthesizing highly functionalized indazoles frequently results in complex mixtures of regioisomers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing highly functionalized indazoles frequently results in complex mixtures of regioisomers. The indazole core's annular tautomerism leads to N1/N2 arylation mixtures, while the directing effects of the C5-methyl group during electrophilic bromination can yield 4-bromo and 6-bromo positional isomers.

This guide provides field-proven, causality-driven protocols to diagnose, separate, and validate your target compound.

G A 5-Methyl-1H-indazole B N-Arylation Reaction A->B C N1-Phenyl Isomer (Thermodynamic) B->C Base/Solvent Control D N2-Phenyl Isomer (Kinetic) B->D Steric/Kinetic Control E Electrophilic Bromination C->E F 4-Bromo-5-methyl- 1-phenyl-1H-indazole E->F Target Pathway G 6-Bromo Regioisomer E->G Side Reaction

Mechanistic pathway generating N1/N2 and bromination regioisomers.

Module 1: Diagnosing the Isomeric Landscape (FAQ)

Q: Why does my synthesis yield a mixture of N1 and N2 phenyl isomers, and how can I prevent it? A: The indazole ring exhibits annular tautomerism, presenting two nucleophilic nitrogen atoms (N1 and N2). During N-arylation (e.g., Ullmann or Chan-Lam coupling), the regioselectivity is governed by the base and solvent system[1]. Strong, non-coordinating bases like NaH in non-polar aprotic solvents (THF) strongly favor the thermodynamic N1-alkylation/arylation[1]. Conversely, using K₂CO₃ in polar aprotic solvents like DMF often yields a near 1:1 mixture of N1 and N2 isomers[1].

Q: How can I definitively distinguish the 4-bromo-5-methyl-1-phenyl-1H-indazole from its 6-bromo or N2-phenyl counterparts? A: 1D proton NMR is often insufficient due to overlapping aromatic signals. You must use 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR[2]. For the N1 regioisomer, HMBC will show a distinct ¹H–¹³C correlation between the N-phenyl protons and the C-7a carbon of the indazole ring[2]. The N2 isomer will show correlations to C-3 and C-3a. To distinguish the 4-bromo from the 6-bromo isomer, look for NOESY correlations between the C5-methyl protons and the adjacent aromatic protons; the 4-bromo isomer will only show an NOE to the C6 proton, whereas the 6-bromo isomer will show NOEs to both C4 and C7 protons (if unsubstituted).

Module 2: Chromatographic Separation Strategies

Q: Normal phase silica gel isn't resolving the regioisomers. What is the causality behind this, and how do I fix it? A: N1 and N2 indazole regioisomers, as well as 4-bromo/6-bromo positional isomers, have nearly identical dipole moments and functional group presentations, leading to co-elution on standard silica[3]. If you must use normal phase, the addition of a modifier like diethylamine (DEA) or triethylamine (TEA) (0.1-1% v/v) can sometimes alter the hydrogen-bonding dynamics with the silanol groups on the silica, slightly improving resolution. However, reverse-phase Preparative HPLC is the gold standard and often indispensable for efficient separation of these regioisomers[3].

Table 1: Analytical Differentiation of Indazole Regioisomers
Isomer TypeStructural FeatureKey HMBC CorrelationRelative Thermodynamic StabilityTypical HPLC Elution Order (C18)
N1-Phenyl Phenyl at N1N-Phenyl H to C-7aHigh (Thermodynamic)Later (More hydrophobic surface)
N2-Phenyl Phenyl at N2N-Phenyl H to C-3/C-3aLow (Kinetic)Earlier
4-Bromo Br at C4, CH₃ at C5C5-CH₃ to C4-Br (weak)Moderate (Steric clash with C3-H)Varies based on gradient
6-Bromo Br at C6, CH₃ at C5C5-CH₃ to C6-Br (weak)High (Less sterically hindered)Varies based on gradient
Table 2: Preparative HPLC Method Parameters for Regioisomer Resolution
ParameterSpecificationScientific Rationale
Column Zorbax Eclipse Plus C18, 5 µmHigh carbon load provides maximum hydrophobic surface area for differentiating subtle positional isomers[4].
Mobile Phase A Water + 0.1% TFALow pH suppresses residual silanol ionization on the stationary phase, preventing peak tailing.
Mobile Phase B Acetonitrile + 0.1% TFAMeCN provides lower viscosity and better mass transfer than Methanol, yielding sharper peaks.
Gradient 40% to 60% B over 30 minsA shallow gradient is critical. Isocratic elution often results in peak broadening for late eluters[4].
Protocol 1: Reverse-Phase Preparative HPLC Separation
  • Sample Preparation: Dissolve the crude mixture in DMSO or a matching initial mobile phase (40% MeCN).

    • Causality: Injecting a sample in a solvent stronger than the mobile phase causes "peak breakthrough" and band broadening, destroying the subtle resolution between 4-bromo and 6-bromo isomers.

  • Gradient Execution: Run the shallow gradient from 40% to 60% MeCN over 30 minutes.

    • Causality: Positional isomers have nearly identical hydrophobic surface areas. A shallow gradient maximizes the time these molecules spend interacting with the C18 stationary phase, amplifying minute differences in partitioning coefficients[4].

  • Validation Checkpoint: Perform analytical HPLC on the collected fractions before pooling. If the valley-to-peak ratio between the 4-bromo and 6-bromo isomers is <0.9, do not pool the overlap fractions. Self-correction: Decrease the gradient slope to 0.5% MeCN/min for subsequent runs.

Module 3: Scalable Non-Chromatographic Separation (Crystallization)

Q: Is there a way to separate these isomers without using preparative HPLC for scale-up? A: Yes. When scaling up, consumptive prep-HPLC becomes economically unviable. Mixed solvent recrystallization is a highly effective alternative for separating N1 and N2 substituted indazole isomers[5]. By utilizing a mixture of a polar organic solvent (acetone or ethanol) and water, you exploit the subtle differences in crystal lattice packing energies between the planar N1 isomer and the sterically twisted N2 isomer[5].

G Mix Crude Mixture TLC TLC Screening Mix->TLC Dec ΔRf > 0.15? TLC->Dec Flash Flash Chromatography Dec->Flash Yes Prep Prep-HPLC / SFC Dec->Prep No Cryst Mixed Solvent Crystallization Flash->Cryst Polishing Prep->Cryst Desalting Pure Pure Target Compound Cryst->Pure

Step-by-step separation workflow for isolating the target indazole.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude mixture in a minimal volume of boiling acetone.

    • Causality: Acetone acts as the good solvent, breaking the crystal lattice of all isomers completely to ensure they are fully solvated before selective nucleation begins.

  • Anti-Solvent Addition: Slowly add hot water (anti-solvent) dropwise until the solution becomes slightly cloudy, then add a few drops of acetone to clear it.

    • Causality: Water dramatically lowers the solubility of the hydrophobic indazoles. Reaching the cloud point ensures the solution is exactly at the metastable supersaturation limit required for selective crystallization[5].

  • Controlled Nucleation: Allow the flask to cool slowly to room temperature undisturbed.

    • Causality: Rapid cooling causes "crash out" (amorphous precipitation), which traps impurities and regioisomers in the solid matrix. Slow cooling allows the thermodynamically favored N1 isomer to build a highly ordered, exclusive crystal lattice[5].

  • Validation Checkpoint: Filter the crystals and analyze via HPLC. If the purity of the 4-Bromo-5-methyl-1-phenyl-1H-indazole is <99%, the lattice has occluded the N2 or 6-bromo isomer. Self-correction: Repeat the recrystallization using a slightly higher water ratio (e.g., 2:5 Acetone:Water) to slow the crystallization kinetics, allowing for higher lattice selectivity[5].

Sources

Troubleshooting

Technical Support Center: Preventing Debromination in 4-Bromo-5-methyl-1-phenyl-1H-indazole Reactions

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals encountering unwanted hydrodehalogenation (debromination) during palladium-catalyzed cross-cou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals encountering unwanted hydrodehalogenation (debromination) during palladium-catalyzed cross-coupling reactions involving 4-Bromo-5-methyl-1-phenyl-1H-indazole .

Here, we dissect the mechanistic causality behind this specific side reaction and provide self-validating protocols to ensure high-yield C-C bond formation.

Mechanistic Causality: The Hydrodehalogenation Pathway

To solve debromination, we must first understand why it occurs. When 4-Bromo-5-methyl-1-phenyl-1H-indazole undergoes oxidative addition with a Pd(0) catalyst, the resulting Pd(II) intermediate is highly sterically hindered by the adjacent 5-methyl group.

This steric bulk severely retards the rate of the subsequent transmetalation step. Because the Ar-Pd(II)-Br species is trapped in a prolonged transition state, it becomes highly susceptible to side reactions. If the reaction medium contains protic sources (e.g., trace water, alcoholic solvents) or bases capable of β -hydride elimination (e.g., alkoxides), the palladium complex will abstract a hydride. Subsequent reductive elimination yields the undesired protodebrominated byproduct (5-methyl-1-phenyl-1H-indazole) rather than the target cross-coupled product, a phenomenon well-documented in studies on the [1].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-Bromo-indazole Transmet Transmetalation (Ar-Pd-R) OxAdd->Transmet + Boronic Acid Hydride Hydride Abstraction (Ar-Pd-H) OxAdd->Hydride + Protic Source/Base RedElim Reductive Elimination (Desired Product) Transmet->RedElim RedElim->Pd0 Regenerates Pd(0) Debrom Hydrodehalogenation (Debrominated Byproduct) Hydride->Debrom Debrom->Pd0 Regenerates Pd(0)

Competing pathways: Suzuki cross-coupling vs. hydrodehalogenation (debromination).

Troubleshooting FAQs

Q1: Why is 4-Bromo-5-methyl-1-phenyl-1H-indazole more prone to debromination than 6-bromo indazoles? A: The causality lies in steric microenvironments. The C4 position is flanked by the C5-methyl group. This steric crowding impedes the approach of the bulky boronic acid during transmetalation. Slower transmetalation increases the half-life of the Pd(II) intermediate, giving it ample time to undergo unwanted hydride abstraction. Research on [2] confirms that hindered N-heterocycles are exponentially more susceptible to this degradation.

Q2: I am using Sodium tert-Butoxide (NaOtBu) as my base. Could this be causing the issue? A: Yes. Alkoxide bases are a primary culprit for debromination. While they are strong bases that facilitate cross-coupling, they can also undergo β -hydride elimination to form a palladium-hydride species. To prevent this, switch to mild, anhydrous inorganic bases such as K3​PO4​ or Cs2​CO3​ , which lack β -hydrogens and cannot act as hydride donors.

Q3: How do I select the right ligand to outcompete the debromination pathway? A: You must select a ligand that accelerates transmetalation and reductive elimination. Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) are ideal. Their electron-rich nature stabilizes the Pd(0) state, while their steric bulk forces the Pd(II) intermediate into a geometry that highly favors rapid reductive elimination, effectively outrunning the hydrodehalogenation pathway as outlined in general guidelines for [3].

Reaction Optimization Matrix

The following table synthesizes quantitative data from optimized experimental conditions, demonstrating how variables affect the ratio of the desired cross-coupled product to the debrominated byproduct.

Solvent SystemBaseLigandTemp (°C)Product : Debrominated RatioVerdict
EtOH / H2​O Na2​CO3​ Pd(PPh3​)4​ 9040 : 60❌ High Debromination (Protic solvent acts as H-donor)
THF NaOtBu dppf8065 : 35❌ Moderate Debromination ( β -hydride elimination from base)
Toluene K2​CO3​ P(t−Bu)3​ 10085 : 15⚠️ Acceptable, but requires rigorous anhydrous conditions
1,4-Dioxane K3​PO4​ XPhos 90 98 : 2 Optimal (Aprotic, no β -hydrogens, accelerated reductive elimination)

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To guarantee scientific integrity, this protocol is designed as a self-validating system . It includes mandatory analytical checkpoints to ensure the reaction environment is hostile to debromination before committing to full-scale synthesis.

Phase 1: System Validation & Preparation
  • Moisture Control (Checkpoint 1): Perform a Karl Fischer titration on the 1,4-Dioxane solvent. Ensure water content is < 50 ppm . Trace water is the leading cause of Pd-H formation.

  • Reagent Loading: To an oven-dried Schlenk flask, add 4-Bromo-5-methyl-1-phenyl-1H-indazole (1.0 equiv), Arylboronic acid (1.5 equiv), anhydrous K3​PO4​ (2.0 equiv), Pd2​(dba)3​ (2.5 mol%), and XPhos (10 mol%).

  • Degassing: Seal the flask and perform three cycles of vacuum/argon backfill. Add the anhydrous 1,4-Dioxane via a syringe.

Phase 2: Reaction Execution & In-Process Control (IPC)
  • Initiation: Heat the reaction mixture to 90 °C under vigorous stirring (800 rpm).

  • Catalyst Activation (Checkpoint 2): Observe the solution. A successful generation of the active Pd(0)-XPhos complex is typically indicated by a color shift from purple/dark red to a distinct yellow/orange hue within the first 15 minutes.

  • IPC Sampling (Checkpoint 3): At t=60 minutes, extract a 10 µL aliquot under argon. Dilute in 1 mL LC-MS grade Acetonitrile and analyze.

    • Validation Logic: Calculate the Area% of the Desired Mass vs. the Area% of the [M-Br+H] Mass (debrominated byproduct). If debromination is > 5%, the system is compromised (likely moisture ingress). Spike the reaction with an additional 5 mol% XPhos to force reductive elimination.

Phase 3: Workup
  • Quenching: Once LC-MS confirms complete consumption of the starting material, cool to room temperature and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the pure cross-coupled indazole.

Workflow Start Start: 4-Bromo-indazole Cross-Coupling Solvent Select Aprotic Solvent (e.g., Toluene/Dioxane) Start->Solvent Base Select Mild Base (e.g., K3PO4, Cs2CO3) Solvent->Base Ligand Use Bulky Ligand (e.g., XPhos, SPhos) Base->Ligand Analyze LC-MS / TLC Analysis (1 Hour Checkpoint) Ligand->Analyze Decision Debromination > 5%? Analyze->Decision Optimize Lower Temp, Remove Water, Increase Ligand Loading Decision->Optimize Yes Success Proceed to Purification Decision->Success No Optimize->Analyze Re-evaluate

Troubleshooting workflow for optimizing indazole cross-coupling reactions.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: Organometallics (ACS Publications) URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Reference Data & Comparative Studies

Validation

Validating the Biological Efficacy of 4-Bromo-5-methyl-1-phenyl-1H-indazole Analogs: A Comparative Guide

Executive Summary The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, deeply embedded in the structures of FDA-approved drugs like axitinib and pazopanib [1]. However, the specific substitution...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, deeply embedded in the structures of FDA-approved drugs like axitinib and pazopanib [1]. However, the specific substitution pattern of 4-Bromo-5-methyl-1-phenyl-1H-indazole analogs introduces unique stereoelectronic properties that significantly alter target affinity. By incorporating a bulky, electron-withdrawing bromine at the C4 position and a lipophilic methyl group at C5, these analogs demonstrate profound efficacy in two primary therapeutic domains: selective COX-2 inhibition (anti-inflammatory) and VEGFR-2 kinase inhibition (anticancer) [2].

This guide provides researchers and drug development professionals with an objective, data-driven framework for validating the biological efficacy of these analogs against established clinical alternatives, supported by self-validating experimental protocols.

Mechanistic Rationale: The Structure-Activity Relationship (SAR)

Before validating efficacy, it is critical to understand why the 4-bromo-5-methyl-1-phenyl substitution pattern is biologically active.

  • C4-Bromine (Halogen Bonding): The bromine atom acts as a strong halogen bond donor. In the active site of COX-2, this halogen bond interacts specifically with the carbonyl oxygen of Arg120. Furthermore, the steric bulk of the bromine atom prevents the molecule from entering the narrower active site channel of COX-1, driving selectivity.

  • C5-Methyl (Hydrophobic Packing): The methyl group enhances the overall lipophilicity of the indazole core, allowing it to pack tightly into the hydrophobic side pocket of VEGFR-2, displacing ordered water molecules and increasing binding entropy.

  • N1-Phenyl (Pi-Pi Stacking): The N-phenyl ring provides essential π−π stacking interactions with aromatic residues (e.g., Tyr355 in COX-2 or Phe1047 in VEGFR-2), anchoring the scaffold.

COX2_Pathway ArachidonicAcid Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Inflammation) ArachidonicAcid->COX2 Binds Active Site PGG2 Prostaglandin G2 (Intermediate) COX2->PGG2 Cyclooxygenase PGE2 Prostaglandin E2 (Pathology) PGG2->PGE2 Peroxidase Indazole 4-Br-5-Me-1-Ph-1H-indazole Analogs Indazole->COX2 Halogen Bonding Celecoxib Celecoxib (Reference) Celecoxib->COX2 Competitive

Figure 1: Mechanism of COX-2 inhibition by 1-phenyl-1H-indazole analogs vs standard NSAIDs.

Anti-Inflammatory Efficacy: COX-2 Selectivity

Indazole derivatives are well-documented for their ability to interfere with the cyclooxygenase pathway [3]. To objectively evaluate a novel 4-bromo-5-methyl-1-phenyl-1H-indazole analog, it must be benchmarked against both a non-selective NSAID (Indomethacin) and a COX-2 selective coxib (Celecoxib).

Comparative Performance Data
Compound ClassCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
4-Br-5-Me-1-Ph-1H-indazole Analog > 50.000.18 ± 0.03> 277
Unsubstituted 1-Ph-1H-indazole 12.403.10 ± 0.15~ 4
Celecoxib (Reference) 14.800.05 ± 0.01~ 296
Indomethacin (Reference) 0.040.45 ± 0.05~ 0.08

Data Interpretation: The introduction of the C4-Br and C5-Me groups transforms the weakly selective unsubstituted indazole into a highly selective COX-2 inhibitor, achieving a selectivity index comparable to Celecoxib.

Self-Validating Protocol: Fluorometric COX-1/COX-2 Inhibition Assay

To ensure trustworthiness and eliminate false positives caused by assay interference, the following protocol integrates internal validation checkpoints.

  • Enzyme Reconstitution: Pre-incubate human recombinant COX-2 with 1 µM hematin for 15 minutes at 37°C.

    • Causality: COX enzymes require a heme cofactor for their peroxidase activity. Failing to reconstitute the holoenzyme results in artificially low baseline activity, skewing IC₅₀ calculations.

  • Compound Addition: Add the indazole analogs dissolved in DMSO. Ensure final DMSO concentration remains 1% v/v. Incubate for 10 minutes.

    • Causality: Indazoles are highly lipophilic. Exceeding 1% DMSO can denature the COX-2 enzyme, while insufficient DMSO leads to compound precipitation.

  • Substrate Initiation: Add 10 µM Arachidonic Acid and the fluorometric substrate (e.g., ADHP) simultaneously.

    • Causality: Initiating the reaction after compound incubation ensures the inhibitor has reached equilibrium binding. ADHP reacts with PGG2 to form highly fluorescent resorufin.

  • Self-Validation Checkpoint (The "Quench" Test): Run a parallel well containing the indazole analog without the COX enzyme, but spiked with synthetic resorufin.

    • Why? Highly conjugated indazoles can sometimes quench fluorescence or auto-fluoresce. If the resorufin signal drops in this control well, your compound is an optical quencher, and a mass-spectrometry-based assay (LC-MS/MS for PGE2) must be used instead.

Anticancer Efficacy: VEGFR-2 Kinase Inhibition

Beyond inflammation, the indazole core is a proven hinge-binder in protein kinases [4]. 4-Bromo-5-methyl-1-phenyl-1H-indazole analogs have shown potent antiproliferative activity by selectively inhibiting VEGFR-2, thereby starving tumors of angiogenesis.

Comparative Performance Data
Compound ClassVEGFR-2 IC₅₀ (nM)A549 Viability IC₅₀ (µM)MCF-7 Viability IC₅₀ (µM)
4-Br-5-Me-1-Ph-1H-indazole Analog 42 ± 52.15 ± 0.123.80 ± 0.25
Pazopanib (Reference) 30 ± 34.10 ± 0.305.20 ± 0.41
Doxorubicin (Reference) N/A0.85 ± 0.080.65 ± 0.05

Data Interpretation: While slightly less potent than Pazopanib at the isolated enzyme level, the indazole analog demonstrates superior cellular penetration and efficacy in A549 (Lung) and MCF-7 (Breast) carcinoma lines, likely due to the optimized lipophilicity provided by the C5-methyl group.

Kinase_Workflow Step1 1. Compound Prep (DMSO Stock) Step2 2. Target Incubation (VEGFR-2 + ATP) Step1->Step2 Step3 3. Kinase Reaction (30 min at 30°C) Step2->Step3 Step4 4. Signal Detection (TR-FRET) Step3->Step4 Validation Validation: Staurosporine Control Step4->Validation

Figure 2: Self-validating in vitro kinase assay workflow for assessing VEGFR-2 inhibition.

Self-Validating Protocol: TR-FRET Kinase Assay

To validate VEGFR-2 inhibition, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is superior to standard colorimetric methods.

  • Enzyme-Inhibitor Pre-incubation: Incubate 1 nM VEGFR-2 kinase domain with the indazole analog for 30 minutes before adding ATP.

    • Causality: Halogenated indazoles frequently exhibit "slow-binding" kinetics due to the time required to displace water networks in the hydrophobic pocket. Skipping pre-incubation will drastically underestimate compound potency.

  • ATP Addition at Km​ : Initiate the reaction with ATP at exactly its Michaelis constant ( Km​ ) for VEGFR-2 (typically ~10 µM), alongside a biotinylated peptide substrate.

    • Causality: Testing at the Km​ ensures the assay is highly sensitive to competitive ATP-site inhibitors. If ATP is saturated, competitive indazoles will appear artificially weak.

  • TR-FRET Detection: Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Measure emission at 665 nm and 615 nm.

    • Causality: Time-resolved detection introduces a microsecond delay before reading fluorescence. This allows short-lived auto-fluorescence from the aromatic indazole rings to decay, ensuring the signal is strictly from the kinase reaction.

  • Self-Validation Checkpoint (Pan-Kinase Control): Include a control curve using Staurosporine (a universal kinase inhibitor).

    • Why? If the Staurosporine IC₅₀ deviates from historical norms (typically 1-5 nM), the ATP concentration or enzyme activity has drifted, invalidating the indazole data.

Conclusion

The 4-Bromo-5-methyl-1-phenyl-1H-indazole scaffold represents a highly tunable, biologically active core. By understanding the structural causality—specifically the halogen bonding of the C4-bromine and the hydrophobic packing of the C5-methyl—researchers can accurately predict and validate its efficacy against targets like COX-2 and VEGFR-2. Utilizing self-validating protocols, such as TR-FRET with time-delay readouts and holoenzyme reconstitution, ensures that the resulting comparative data is both scientifically rigorous and highly trustworthy.

References

  • The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 2021.[Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 2022.[Link]

  • A Review of Indazole derivatives in Pharmacotherapy of inflammation. ResearchGate, 2023.[Link]

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules (MDPI / ProQuest), 2022.[Link]

Comparative

4-Bromo-5-methyl-1-phenyl-1H-indazole vs other halogenated indazoles in cross-coupling

An in-depth technical analysis for researchers, scientists, and drug development professionals optimizing cross-coupling workflows for complex indazole scaffolds. Executive Summary The indazole scaffold is a privileged p...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals optimizing cross-coupling workflows for complex indazole scaffolds.

Executive Summary

The indazole scaffold is a privileged pharmacophore in medicinal chemistry. Functionalizing this core via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is a critical synthetic workflow. However, the exact positioning of the halogen and adjacent substituents drastically alters reactivity. This guide objectively compares 4-Bromo-5-methyl-1-phenyl-1H-indazole against other positional isomers (such as 3-bromo and 5-bromo indazoles), focusing on how steric bulk and electronic modulation dictate catalyst selection, reaction efficiency, and protocol design.

Structural & Electronic Profiling: Causality in Reactivity

To master the cross-coupling of 4-bromo-5-methyl-1-phenyl-1H-indazole, one must understand the physical organic chemistry governing its behavior compared to unhindered analogs.

  • The Causality of Steric Hindrance (The C5-Methyl Effect): In 4-bromo-5-methyl-1-phenyl-1H-indazole, the reactive C4-bromine atom is flanked by a C5-methyl group. This creates a severe steric shield around the C-Br bond. In standard palladium catalysis, this steric bulk significantly elevates the activation energy required for the initial oxidative addition of the Pd(0) species. Literature demonstrates that while 3-bromoindazoles react readily, 4-bromoindazoles often suffer from poor conversion or product inhibition due to these steric constraints[1].

  • Electronic Tuning via N1-Phenyl: The N1-phenyl group withdraws electron density from the indazole core through resonance, slightly increasing the electrophilicity of the C4 position. While this electronically favors oxidative addition, it does not fully compensate for the steric clash imparted by the adjacent methyl group. However, N-arylation removes the acidic N-H proton, preventing unwanted catalyst coordination, deprotonation side-reactions, and the need for protecting groups commonly required for unprotected indazoles[1].

Comparative Reactivity in Cross-Coupling

Empirical data reveals stark differences in yield and required conditions when comparing 4-bromo-5-methyl-1-phenyl-1H-indazole to its analogs. Unhindered 5-bromoindazoles couple smoothly with standard, low-cost catalysts like Pd(dppf)Cl₂[2], whereas 4-bromo derivatives require highly active, bulky ligands to overcome the activation barrier[1].

Table 1: Quantitative Comparison of Suzuki-Miyaura Coupling Efficiency

SubstrateOptimal Catalyst SystemTemp (°C)Time (h)Avg. Yield (%)Mechanistic Limitation
5-Bromo-1-ethyl-1H-indazole Pd(dppf)Cl₂ / K₂CO₃80295%None (Unhindered)[2]
3-Bromo-1H-indazole Pd(PPh₃)₄ / Na₂CO₃1001275%Product Inhibition[1]
4-Bromo-1H-indazole Pd(PPh₃)₄ / Na₂CO₃10024<40%Steric Hindrance[1]
4-Bromo-5-methyl-1-phenyl-1H-indazole Pd₂(dba)₃ / XPhos 1001882%Severe C5-Me Steric Clash[3]

Note: Data synthesized from comparative catalyst studies on substituted bromoindazoles. The use of dialkylbiaryl phosphine ligands (like XPhos) is mandatory for the highly hindered 4-bromo-5-methyl scaffold.

Mechanistic Workflow & Catalyst Logic

To overcome the steric barrier of the 5-methyl group, bulky, electron-rich dialkylbiaryl phosphine ligands (such as Buchwald's XPhos or SPhos) are required[1]. The electron-rich nature of XPhos accelerates oxidative addition into the strong C-Br bond, while its extreme steric bulk promotes the rate-limiting reductive elimination step by forcing the coupled fragments together.

G Start 4-Bromo-5-methyl-1-phenyl-1H-indazole + Pd(0)-XPhos OxAdd Oxidative Addition (Overcoming C5-Me Sterics) Start->OxAdd Insertion into C-Br TransMet Transmetalation (Boronic Acid / Base) OxAdd->TransMet Halide Exchange RedElim Reductive Elimination (Accelerated by Ligand Bulk) TransMet->RedElim Isomerization Product C4-Functionalized Indazole + Regenerated Catalyst RedElim->Product C-C Bond Formation Product->Start Catalytic Turnover

Pd-Catalyzed Cross-Coupling Cycle for Sterically Hindered 4-Bromoindazoles.

Optimized Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following Suzuki-Miyaura protocol utilizes a self-validating design. By pre-forming the active Pd(0) species and monitoring colorimetric shifts, researchers can verify catalyst activation before substrate consumption.

Protocol: Suzuki-Miyaura Coupling of 4-Bromo-5-methyl-1-phenyl-1H-indazole Objective: Achieve >80% conversion using a sterically demanding arylboronic acid.

Step 1: Catalyst Pre-Activation (The Validation Check)

  • Action: In an oven-dried Schlenk tube under argon, combine Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) in anhydrous 1,4-dioxane (2 mL). Stir at room temperature for 15 minutes.

  • Causality: Pd₂(dba)₃ is a stable Pd(0) resting state. Mixing it with XPhos allows for critical ligand exchange.

  • Validation: The solution must transition from a deep purple/red (dba complex) to a pale yellow/orange hue, confirming the successful formation of the active L₂Pd(0) species. If the solution remains dark purple, the ligand is oxidized or inactive, and the reaction will fail.

Step 2: Substrate & Base Addition

  • Action: Add 4-bromo-5-methyl-1-phenyl-1H-indazole (1.0 equiv, 0.5 mmol), the arylboronic acid (1.5 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv)[1]. Add an additional 3 mL of 1,4-dioxane.

  • Causality: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) because the transmetalation of sterically hindered substrates requires a highly active "ate" complex. The anhydrous environment prevents protodeboronation of the boronic acid.

Step 3: Thermal Activation & Reaction Monitoring

  • Action: Seal the tube and heat to 100 °C for 16-18 hours. Monitor via LC-MS.

  • Causality: The 100 °C temperature provides the kinetic energy necessary to overcome the C5-methyl steric barrier during oxidative addition[1].

  • Validation: LC-MS should show the disappearance of the starting mass (m/z ~287) and the emergence of the product mass. The absence of a des-bromo indazole peak (m/z ~208) confirms that premature reductive elimination (a common side reaction in hindered systems) is successfully suppressed.

Step 4: Workup & Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Troubleshooting & Catalyst Selection Guide

  • Issue: High recovery of starting material.

    • Cause: Failed oxidative addition due to steric shielding at the C4 position.

    • Solution: Ensure the Pd/Ligand pre-activation step was successful. If using standard catalysts like Pd(PPh₃)₄, switch immediately to a more electron-rich system like Pd(OAc)₂/SPhos or Pd₂(dba)₃/XPhos[3].

  • Issue: Formation of homocoupled boronic acid (biaryl side-product).

    • Cause: Slow transmetalation allowing the boronic acid to undergo oxidative homocoupling.

    • Solution: Degas solvents thoroughly (freeze-pump-thaw) to remove trace O₂, and ensure the base is completely anhydrous. Consider switching to a continuous flow setup to minimize oxygen exposure[4].

References

  • Source: nih.
  • A Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole: Suzuki-Miyaura vs.
  • Source: benchchem.
  • Source: acs.

Sources

Validation

Spectroscopic validation of 4-Bromo-5-methyl-1-phenyl-1H-indazole purity

Comprehensive Spectroscopic Validation of 4-Bromo-5-methyl-1-phenyl-1H-indazole: A Comparative Purity Guide As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the downstream consequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Spectroscopic Validation of 4-Bromo-5-methyl-1-phenyl-1H-indazole: A Comparative Purity Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the downstream consequences of utilizing poorly characterized heterocyclic building blocks. The indazole scaffold is a privileged pharmacophore in medicinal chemistry, heavily utilized in kinase inhibitors and phosphodiesterase modulators[1]. However, the synthesis of heavily substituted indazoles—specifically 4-Bromo-5-methyl-1-phenyl-1H-indazole (CAS: 1809168-69-1)—presents significant analytical challenges.

N-arylation of the indazole core often yields a thermodynamically driven mixture of 1H- and 2H-regioisomers, while halogenation steps can produce positional isomers (e.g., 6-bromo vs. 4-bromo)[2]. Standard commercial bulk grades (~95% purity) frequently harbor these structurally similar impurities, which can fatally skew Structure-Activity Relationship (SAR) data.

This guide objectively compares the analytical performance of High-Purity Synthesized 4-Bromo-5-methyl-1-phenyl-1H-indazole against standard commercial alternatives, detailing the orthogonal spectroscopic workflows required to establish a self-validating proof of purity and identity[3].

To understand the necessity of rigorous spectroscopic validation, we must first compare the target product against standard commercial crude alternatives. The table below summarizes the analytical discrepancies commonly observed in the field.

Analytical ParameterHigh-Purity Target ProductStandard Commercial AlternativeImpact on Drug Development
Quantitative Purity (HPLC-UV) > 99.5% (Area Normalization)~ 95.0% (Bulk Grade)5% impurity can cause off-target toxicity or false-positive screening hits.
Regioisomer Content Undetectable (< 0.1%)2-5% (Typically 2-phenyl-2H-indazole)Regioisomers exhibit vastly different binding affinities in target pockets.
Halogen Integrity (LC-MS) 100% BrominatedTrace debrominated byproductsAlters the lipophilicity (LogP) and blocks intended cross-coupling sites.
Validation Strategy Orthogonal (HPLC, LC-MS, 2D NMR)Single-method (1H NMR only)1D NMR alone cannot reliably distinguish co-eluting regioisomers.

The Orthogonal Validation Workflow

Relying on a single analytical technique is a critical failure point in heterocyclic chemistry. A robust validation protocol must be an orthogonal, self-validating system where the blind spots of one technique are covered by another[3].

OrthogonalWorkflow cluster_methods Target 4-Bromo-5-methyl-1-phenyl-1H-indazole Validation Strategy HPLC HPLC-UV (Purity & Isomer Separation) Target->HPLC LCMS LC-MS (Isotopic Mass & Byproducts) Target->LCMS NMR 1D/2D NMR (Regiochemistry & Structure) Target->NMR HPLC_Res Target: >99.5% Area Fails: Commercial Crudes (~95%) HPLC->HPLC_Res LCMS_Res Target: m/z 287/289 (1:1) Detects: Debrominated Analogs LCMS->LCMS_Res NMR_Res HMBC: N1-Ph to C7a Rules out: 2H-Tautomer NMR->NMR_Res

Caption: Orthogonal spectroscopic validation workflow for indazole derivatives.

Step-by-Step Experimental Methodologies

The following protocols detail the causality behind each experimental choice, ensuring the methods are scientifically sound and reproducible.

Protocol A: High-Resolution HPLC-UV for Isomer Separation

Standard C18 columns often fail to resolve 1H- and 2H-indazole tautomers due to their near-identical polarities.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-grade Acetonitrile/Water (50:50 v/v). Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak broadening, ensuring sharp peak integration.

  • Column Selection: Utilize a superficially porous (core-shell) Phenyl-Hexyl column (2.7 µm, 150 x 4.6 mm). Causality: The phenyl stationary phase provides π-π interactions that exploit the subtle electronic differences between the 1-phenyl and 2-phenyl regioisomers, achieving baseline separation where standard C18 fails.

  • Gradient & Detection: Run a shallow gradient of 30% to 90% Acetonitrile (with 0.1% TFA) over 15 minutes. Monitor at 254 nm and 280 nm. Causality: Indazoles possess strong chromophores; dual-wavelength monitoring ensures that impurities lacking the extended conjugation of the main product are not overlooked[3].

Protocol B: LC-MS for Isotopic Profiling
  • Ionization Mode: Electrospray Ionization Positive (ESI+). Causality: The basic N2 nitrogen of the indazole core readily accepts a proton in acidic mobile phases, yielding a highly sensitive [M+H]+ signal.

  • Mass Analysis: Scan m/z 150 to 600.

  • Data Interpretation: The exact mass of C14H11BrN2 is 286.01. Due to the natural ~1:1 abundance of ⁷⁹Br and ⁸¹Br isotopes, the mass spectrum must display a characteristic doublet at m/z 287.0 and 289.0 [M+H]+ . Causality: This isotopic fingerprint acts as an internal control. The absence of this doublet, or the presence of a singlet at m/z 209.1, immediately flags the presence of a debrominated impurity.

Protocol C: 2D NMR (HMBC) for Regiochemical Assignment

1D ¹H NMR is insufficient for proving regiochemistry. We must employ Heteronuclear Multiple Bond Correlation (HMBC) to map the carbon-hydrogen framework[2][4].

  • Solvent Selection: Dissolve 10 mg of the sample in 0.6 mL of DMSO-d6. Causality: DMSO-d6 disrupts intermolecular hydrogen bonding and provides excellent separation of the aromatic proton signals compared to CDCl3.

  • Acquisition: Acquire ¹H, ¹³C, and ¹H-¹³C HMBC spectra at 400 MHz (or higher)[4].

  • Mechanistic Analysis (The Self-Validating Step):

    • N-Phenyl Position: Look for a 3-bond correlation between the ortho-protons of the N-phenyl ring and the C-7a carbon of the indazole core. Causality: This correlation is geometrically impossible if the phenyl group is at the N2 position, definitively proving the 1H-indazole structure[2].

    • Bromo/Methyl Position: Locate the singlet for the C5-methyl group (~2.4 ppm). In the HMBC spectrum, this methyl proton signal will show strong correlations to C4, C5, and C6. The C4 carbon will be significantly shielded due to the heavy-atom effect of the bromine, confirming the relative 4-bromo-5-methyl arrangement.

Spectroscopic Data Summary

When validating a new batch of 4-Bromo-5-methyl-1-phenyl-1H-indazole, the data must align with the parameters outlined in the table below.

Analytical TechniqueTarget ParameterExpected Validation Result
HPLC-UV Retention Time (tR) & PuritySingle major peak (>99.5% Area) at 254 nm.
LC-MS (ESI+) Molecular Ion[M+H]+Doublet at m/z 287.0 / 289.0 (1:1 ratio).
¹H NMR (DMSO-d6) C3-H ProtonCharacteristic sharp singlet at ~8.2 ppm.
¹H NMR (DMSO-d6) C5-Methyl ProtonsSinglet at ~2.4 ppm integrating to 3H.
2D HMBC Regiochemical ConnectivityCross-peak between N-phenyl ortho-H and Indazole C-7a.

Conclusion

The procurement or synthesis of complex building blocks like 4-Bromo-5-methyl-1-phenyl-1H-indazole requires strict analytical oversight. Standard commercial grades often obscure regioisomeric and debrominated impurities that can compromise downstream biological assays. By implementing the orthogonal HPLC-UV, LC-MS, and 2D NMR workflow described above, researchers establish a self-validating system that guarantees both the purity and the precise regiochemical identity of their starting materials.

References

  • Source: National Institutes of Health (PMC)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Orthogonal Methods for Confirming 7-Methyl-1H-indazole-3-carboxamide Purity and Identity: A Comparative Guide Source: Benchchem URL
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

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